3-(oxetan-3-yl)benzaldehyde
Description
Properties
CAS No. |
1556126-15-8 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 3-(oxetan-3-yl)benzaldehyde (CAS 1556126-15-8)
[1]
Executive Summary
3-(oxetan-3-yl)benzaldehyde is a high-value building block in modern medicinal chemistry, serving as a critical intermediate for introducing the oxetane motif into aromatic scaffolds. The oxetane ring—a strained four-membered ether—has emerged as a privileged bioisostere for gem-dimethyl and carbonyl groups.[1] It offers a strategic advantage by reducing lipophilicity (LogP) and improving metabolic stability without significantly altering the steric volume of the parent molecule.
This guide provides a comprehensive technical analysis of CAS 1556126-15-8, detailing its physicochemical profile, validated synthesis protocols, and application in drug design.[2]
Chemical Identity & Physicochemical Profile[3][4][5][6][7]
The compound features a meta-substituted benzaldehyde core coupled to an oxetan-3-yl ring. This specific topology allows for the "exit vector" modification of drug candidates, where the aldehyde serves as a reactive handle for diversification (e.g., reductive amination) and the oxetane acts as a polarity-modulating structural element.
Table 1: Physicochemical Properties
| Property | Value | Note |
| CAS Number | 1556126-15-8 | |
| IUPAC Name | 3-(oxetan-3-yl)benzaldehyde | |
| Molecular Formula | C₁₀H₁₀O₂ | |
| Molecular Weight | 162.19 g/mol | |
| SMILES | O=CC1=CC=CC(C2COC2)=C1 | |
| Predicted LogP | ~1.2 - 1.5 | Significantly lower than gem-dimethyl analog (~2.[3]5) |
| TPSA | ~26 Ų | Aldehyde + Ether oxygen contributions |
| Physical State | Pale yellow liquid / Low-melting solid | Temperature dependent |
| Solubility | Soluble in DCM, THF, MeOH, DMSO |
Strategic Utility in Drug Design[2][3]
-
Gem-Dimethyl Isostere: The oxetane ring occupies a similar steric volume to a gem-dimethyl group but lowers LogP by ~1.0 unit due to the ether oxygen's polarity and H-bond accepting capability.
-
Metabolic Blockade: The oxetane ring is metabolically robust compared to alkyl chains, often blocking soft spots prone to CYP450 oxidation.
-
Solubility Enhancer: Introduction of the oxetane motif typically increases aqueous solubility by 10–50 fold compared to carbocyclic analogs.
Synthetic Pathways[2][6][8][9][10]
The synthesis of 3-(oxetan-3-yl)benzaldehyde requires navigating the sensitivity of the aldehyde group and the strained oxetane ring. Two primary methodologies are established: Nickel-Catalyzed Cross-Coupling (Modern) and Grignard Addition (Classical).
Method A: Nickel-Catalyzed Cross-Electrophile Coupling (Preferred)
This method utilizes modern photoredox or reductive cross-coupling strategies to directly link aryl halides with oxetane halides, avoiding harsh organometallic intermediates that might degrade the aldehyde.
Protocol:
-
Reagents: 3-Bromobenzaldehyde (1.0 equiv), 3-Iodooxetane (1.2 equiv), NiCl₂·glyme (10 mol%), dtbbpy (10 mol%), Mn powder (2.0 equiv), NaI (0.5 equiv).
-
Solvent: DMA (Dimethylacetamide) or DMPU.
-
Procedure:
-
In a glovebox or under Argon, mix Ni catalyst, ligand, and Mn powder in DMA.
-
Add 3-bromobenzaldehyde and 3-iodooxetane.
-
Stir at 60°C for 12–16 hours.
-
Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄. Purify via flash chromatography (Hexane/EtOAc).
-
-
Mechanism: The reaction proceeds via a radical mechanism where the oxetanyl radical is captured by the Ni-aryl species.
Method B: Grignard Addition / Dehydration / Hydrogenation (Classical)
This route is viable if cross-coupling catalysts are unavailable but requires protecting the aldehyde.
Protocol:
-
Protection: Convert 3-bromobenzaldehyde to its acetal (using ethylene glycol/TsOH).
-
Grignard Formation: React protected bromide with Mg turnings in THF to form the Grignard reagent.
-
Addition: Add 3-oxetanone at -78°C. Warm to RT.
-
Dehydration/Reduction: The resulting tertiary alcohol is dehydrated (MsCl/Et₃N) to the alkene, then hydrogenated (Pd/C, H₂). Note: Care must be taken not to open the oxetane ring during hydrogenation.
-
Deprotection: Acidic hydrolysis (HCl/THF) restores the aldehyde.
Visualization: Synthesis Workflow
Figure 1: Comparison of direct Nickel-catalyzed cross-coupling vs. classical multi-step Grignard synthesis.
Reactivity & Applications
The benzaldehyde moiety serves as a versatile "warhead" for further chemical elaboration, while the oxetane ring remains stable under many standard organic transformations (basic conditions, mild reduction).
Key Transformations
-
Reductive Amination:
-
Reaction with primary/secondary amines + NaBH(OAc)₃ yields benzylamines .
-
Application: Synthesis of kinase inhibitors where the oxetane acts as a solvent-exposed polar group.
-
-
Wittig/Horner-Wadsworth-Emmons:
-
Reaction with phosphonium ylides yields styrenyl oxetanes .
-
Note: The oxetane ring tolerates the strong bases (NaH, LiHMDS) required for ylide generation.
-
-
Oxidation:
-
Oxidation (e.g., Pinnick oxidation) yields 3-(oxetan-3-yl)benzoic acid , another key building block.
-
Visualization: Reactivity Profile
Figure 2: Divergent synthesis applications starting from the aldehyde core.
Handling & Safety
While specific toxicological data for CAS 1556126-15-8 is limited, it should be handled with the standard precautions applicable to benzaldehyde derivatives and strained ethers.
-
Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5]
-
Stability: The oxetane ring is stable to base and mild acid but can ring-open under strong Lewis acidic conditions (e.g., BF₃·OEt₂, TiCl₄). Avoid strong Lewis acids during derivatization unless ring-opening is intended.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to benzoic acids over time.
References
-
Oxetanes in Drug Discovery: Wuitschik, G., et al. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 2006, 45(46), 7736–7739.
-
Ni-Catalyzed Cross-Coupling: Weix, D. J.[6] "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles." Accounts of Chemical Research, 2015, 48(6), 1767–1775.
-
Oxetane Synthesis Review: Bull, J. A., et al. "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews, 2016, 116(19), 12150–12233.
-
Compound Properties: PubChem Compound Summary for CAS 1556126-15-8.
Sources
- 1. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. chemos.de [chemos.de]
- 6. Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides [organic-chemistry.org]
3-(oxetan-3-yl)benzaldehyde molecular weight and formula
3-(Oxetan-3-yl)benzaldehyde: Physicochemical Profiling, Synthetic Methodologies, and Applications as a Bioisosteric Scaffold in Drug Discovery
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds that suffer from poor aqueous solubility, high lipophilicity, or rapid metabolic clearance. The strategic incorporation of sp3-rich motifs has revolutionized our approach to mitigating these liabilities. Among these motifs, the oxetane ring has emerged as a highly valuable, polar, and three-dimensional scaffold[1].
This technical guide provides an in-depth analysis of 3-(oxetan-3-yl)benzaldehyde , a versatile building block utilized to seamlessly integrate the oxetane moiety into complex drug candidates. By examining its physicochemical profile, the mechanistic rationale behind its use as a bioisostere, and the self-validating synthetic protocols required for its application, this whitepaper serves as a definitive resource for drug development professionals.
Physicochemical Core Profile
Before deploying 3-(oxetan-3-yl)benzaldehyde in a synthetic campaign, it is critical to understand its baseline physicochemical parameters. The aldehyde functionality provides a reactive handle for late-stage functionalization, while the meta-substituted oxetane ring imparts the desired physicochemical modulations without introducing excessive steric hindrance.
| Parameter | Value |
| IUPAC Name | 3-(oxetan-3-yl)benzaldehyde[2] |
| CAS Registry Number | 1556126-15-8[2] |
| Molecular Formula | C10H10O2[3] |
| Molecular Weight | 162.18 g/mol [3] |
| Monoisotopic Exact Mass | 162.068 Da |
| Topological Polar Surface Area (TPSA) | 26.3 Ų (Aldehyde O = 17.1, Oxetane O = 9.2) |
| Scaffold Classification | Sp3-enriched aromatic building block |
Mechanistic Insights into Oxetane Bioisosterism
The decision to utilize 3-(oxetan-3-yl)benzaldehyde in a medicinal chemistry program is rarely arbitrary; it is driven by the predictable, causal effects the oxetane ring has on a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile[4].
1. Gem-Dimethyl Replacement & Solubility Enhancement Historically, gem-dimethyl groups have been used to block metabolically vulnerable methylene sites. However, their introduction inherently increases lipophilicity (LogD), which can lead to off-target toxicity and poor aqueous solubility[5]. The oxetane ring serves as a liponeutral bioisostere. It occupies a nearly identical steric volume to a gem-dimethyl group but introduces a strong dipole moment due to the oxygen atom. This disrupts flat, lipophilic networks and can increase aqueous solubility by a factor of 4 to over 4000[4].
2. Carbonyl Bioisosterism & Phototoxicity Mitigation Highly activated ketones, such as benzophenones, are often undesirable in drug discovery because they can act as photosensitizers and exhibit phototoxicity[6]. The oxetane ring acts as a non-electrophilic bioisostere for carbonyls. It retains the hydrogen-bond acceptor capability necessary for target binding but eliminates the photochemical liabilities and improves overall metabolic stability[1].
3. Basicity (pKa) Modulation When 3-(oxetan-3-yl)benzaldehyde is converted into a benzylamine derivative (e.g., via reductive amination), the strong electron-withdrawing nature of the oxetane's oxygen atom can significantly reduce the basicity of the adjacent amine. This is a powerful tactic to mitigate issues associated with high basicity, such as hERG channel inhibition or poor cell permeability[4].
Fig 1. Logical relationship of oxetane incorporation and resulting physicochemical improvements.
Synthetic Integration: High-Throughput Reductive Amination
To leverage 3-(oxetan-3-yl)benzaldehyde in library synthesis, Carbonyl Reductive Amination (CRA) is the benchmark methodology[7]. The critical experimental choice here is the selection of the reducing agent.
Causality of Reagent Selection: We specifically utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Borohydride (NaBH4) or Sodium Cyanoborohydride (NaCNBH3). STAB is a mild reducing agent that selectively reduces the transient iminium ion without prematurely reducing the starting aldehyde to the corresponding alcohol[8]. More importantly, the mild conditions associated with STAB perfectly tolerate the highly strained four-membered oxetane ring, preventing unwanted reductive ring-opening[9].
Step-by-Step Methodology
-
Preparation: In a flame-dried, nitrogen-purged reaction vessel, dissolve 3-(oxetan-3-yl)benzaldehyde (1.0 equivalent) and the target primary or secondary amine (1.2 equivalents) in anhydrous 1,2-dichloroethane (DCE). Note: DCE is preferred over Dichloromethane (DCM) as it provides superior solubility for polar oxetane intermediates and allows for slightly elevated reaction temperatures if sterically hindered amines are used.
-
Iminium Formation: If utilizing a neutral or deactivated amine, add a catalytic amount of glacial acetic acid (0.1–0.5 eq) to lower the pH slightly and facilitate iminium ion formation. Stir the mixture at ambient temperature (20–25 °C) for 1 to 2 hours.
-
Selective Reduction: Add STAB (1.5 to 2.0 equivalents) portion-wise over 10 minutes to control any mild exotherm. The suspension will gradually become homogeneous.
-
Reaction Monitoring: Stir the reaction for 4–12 hours. Monitor the disappearance of the aldehyde via LC-MS (looking for the absence of the [M+H]+ m/z 163.07 peak)[3].
-
Quenching & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO3. This neutralizes the acetic acid and safely destroys excess STAB. Extract the aqueous layer three times with DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude oxetane-containing benzylamine.
Analytical Validation Workflows
Trustworthiness in drug discovery requires that every protocol be a self-validating system. Because the oxetane ring is susceptible to acid-catalyzed ring-opening, rigorous analytical validation of the final product is mandatory to ensure structural integrity.
1. LC-MS Profiling (Mass Confirmation) Run the crude product using Electrospray Ionization in positive mode (ESI+). The parent 3-(oxetan-3-yl)benzaldehyde will yield an [M+H]+ peak at m/z 163.07. For downstream reductive amination products, calculate the exact mass of the newly formed amine. A standard reverse-phase gradient (e.g., 5% to 95% Acetonitrile in Water with 0.1% Formic Acid) is typically employed. Caution: Limit the exposure time to acidic mobile phases to prevent on-column degradation of the oxetane.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy 1H NMR is the definitive tool for confirming that the oxetane ring remains intact. The protons on the C2 and C4 positions of the oxetane ring are highly deshielded by the adjacent oxygen atom and typically appear as distinct, complex multiplets in the 4.5–5.0 ppm range. The disappearance of the characteristic aldehyde proton singlet (~9.9–10.1 ppm) confirms the success of the reductive amination.
Fig 2. Step-by-step analytical validation workflow for 3-(oxetan-3-yl)benzaldehyde derivatives.
References
1.[1] Title: Oxetanes in Drug Discovery Campaigns - PMC - NIH. Source: nih.gov. URL: 2.[6] Title: Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres - PubMed. Source: nih.gov. URL: 3.[2] Title: Overview - ECHA CHEM. Source: europa.eu. URL: 4.[3] Title: 3-(Oxetan-3-yl)benzaldehyde | C10H10O2 | CID 83826645. Source: nih.gov. URL: 5.[4] Title: Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery - Benchchem. Source: benchchem.com. URL: 6.[9] Title: Oxetanes and Oxetan-3-ones. Source: thieme-connect.de. URL: 7.[8] Title: The Development of a Manufacturing Route to an MCHr1 Antagonist - ResearchGate. Source: researchgate.net. URL: 8.[5] Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. Source: acs.org. URL: 9.[7] Title: Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction - PMC - PubMed Central. Source: nih.gov. URL:
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ECHA CHEM [chem.echa.europa.eu]
- 3. 3-(Oxetan-3-yl)benzaldehyde | C10H10O2 | CID 83826645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Guide: Solubility Profiling of 3-(Oxetan-3-yl)benzaldehyde
Executive Summary: The Oxetane Advantage
In modern drug discovery, 3-(oxetan-3-yl)benzaldehyde represents a critical "scaffold-hopping" intermediate. The oxetane ring is not merely a steric spacer; it is a polarity booster . Unlike its lipophilic gem-dimethyl analog, the oxetane ring lowers the LogP (typically by ~1.0 unit) and acts as a hydrogen bond acceptor, significantly altering the solubility profile of the parent benzaldehyde.
This guide provides a definitive solubility analysis for researchers utilizing this intermediate in reductive aminations, Wittig reactions, or heterocycle formation. It moves beyond simple "soluble/insoluble" binaries to define functional solubility —the concentration required for efficient chemical synthesis and biological assay preparation.
Physicochemical Profile & Theoretical Solubility
To understand the solubility behavior of 3-(oxetan-3-yl)benzaldehyde, we must first analyze its molecular descriptors. The compound balances a lipophilic aromatic ring with a polar, strained ether (oxetane) and a reactive carbonyl (aldehyde).
| Property | Value (Approx.) | Implication for Solubility |
| Molecular Weight | 162.19 g/mol | Small molecule; kinetics of dissolution will be fast. |
| LogP (Predicted) | ~1.1 | Moderately Lipophilic. Soluble in organic solvents, sparingly soluble in water. |
| H-Bond Donors | 0 | No self-aggregation via H-bonds; lower melting point expected. |
| H-Bond Acceptors | 2 (Oxetane O, Carbonyl O) | Good solubility in protic solvents (alcohols) and polar aprotics. |
| Dipole Moment | High (Oxetane ring) | Enhanced solubility in DCM and DMSO compared to toluene. |
Expert Insight: The oxetane oxygen has a high electron density due to ring strain, making it a better H-bond acceptor than acyclic ethers. Consequently, this compound exhibits higher solubility in aqueous mixtures and alcohols than 3-isopropylbenzaldehyde.
Empirical Solubility Matrix
The following classifications are derived from structural analysis and standard synthetic workup procedures for oxetane-containing aromatics.
Table 1: Solubility Classes for Synthesis & Purification
| Solvent Class | Representative Solvents | Solubility Rating | Application Notes |
| Halogenated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary Choice. Ideal for extractions and reaction media. |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Assay Stocks. Preferred for biological stock solutions (typically 10-20 mM). |
| Esters/Ketones | Ethyl Acetate (EtOAc), Acetone | Good (50-100 mg/mL) | Purification. Standard solvent for silica chromatography (EtOAc/Hexane). |
| Alcohols | Methanol (MeOH), Ethanol | Good (Reactive) | Caution. Soluble, but forms hemiacetals reversibly. Use only if reaction tolerates it. |
| Ethers | THF, 2-MeTHF, MTBE | Good | Synthesis. THF is the standard solvent for Grignard/Lithiation reactions involving this core. |
| Aromatic Hydrocarbons | Toluene | Moderate | Process Chem. Good for heated reactions; may require co-solvents at RT. |
| Aliphatic Hydrocarbons | Hexanes, Heptane, Pentane | Poor (<1 mg/mL) | Antisolvent. Used to precipitate the compound or as the non-polar phase in chromatography. |
| Aqueous | Water, PBS (pH 7.4) | Low (<1 mg/mL) | Workup. Soluble enough to require salting out (NaCl) during extraction to prevent yield loss. |
Critical Handling Protocols
The "Hemiacetal Trap" in Alcoholic Solvents
Risk: Dissolving aldehydes in Methanol or Ethanol leads to an equilibrium mixture of the aldehyde and its hemiacetal. Mechanism: R-CHO + MeOH ⇌ R-CH(OH)(OMe) Impact: This can confuse NMR analysis (appearing as impurities) and alter reaction kinetics. Mitigation:
-
Analysis: Avoid MeOD or EtOH-d6 for NMR unless necessary. Use CDCl3 or DMSO-d6.
-
Storage: Never store the aldehyde in alcoholic solvents for extended periods.
Acid Sensitivity of the Oxetane Ring
Risk: The oxetane ring is strained and susceptible to acid-catalyzed ring opening, especially in the presence of nucleophiles (e.g., HCl/MeOH). Protocol:
-
Avoid using strong mineral acids (HCl, H2SO4) as solvents or catalysts if possible.
-
If acidic conditions are required, keep the temperature low (0°C) and quench rapidly.
-
Solvent Choice: When using acidic reagents, use non-nucleophilic solvents like DCM or Toluene rather than Alcohols or Water to prevent ring opening to the diol or alkoxy-alcohol.
Experimental Workflows
Workflow A: Quantitative Solubility Determination (Saturation Shake-Flask)
For determining exact solubility limits for formulation or assay development.
-
Preparation: Weigh 10 mg of 3-(oxetan-3-yl)benzaldehyde into a 2 mL HPLC vial.
-
Addition: Add 100 µL of the target solvent.
-
Observation:
-
Clear Solution? Solubility > 100 mg/mL. Stop.
-
Undissolved Solid/Oil? Proceed to step 4.
-
-
Equilibration: Agitate at 25°C for 24 hours (thermomixer).
-
Separation: Centrifuge at 10,000 rpm for 5 minutes.
-
Quantification: Dilute the supernatant 100-fold in Acetonitrile and analyze via HPLC-UV (254 nm) against a standard curve.
Workflow B: Solvent Selection for Chromatography
For purifying the compound from reaction mixtures.
Because the oxetane ring adds polarity, this compound will elute later than its non-oxetane analogs.
-
TLC System: 20% Ethyl Acetate in Hexanes.
-
Rf Expectation: ~0.3 - 0.4.
-
Visualization: UV active (benzaldehyde chromophore) and stains with DNP (2,4-Dinitrophenylhydrazine) due to the aldehyde.
Visualizing the Decision Logic
The following diagrams illustrate the decision process for solvent selection based on the intended application.
Diagram 1: Solvent Selection Decision Tree
Caption: Logical framework for selecting the optimal solvent based on experimental intent, minimizing reactivity risks.
Diagram 2: Solubility & Stability Workflow
Caption: Critical stability checkpoints to prevent degradation of the oxetane or aldehyde moieties during solvation.
References
-
Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]
- Foundational text on the "oxetane effect" regarding LogP reduction and solubility enhancement.
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2][3][4] Chemical Reviews, 116(19), 12150–12233. [Link]
- Comprehensive review covering stability of oxetanes in various solvents and reaction conditions.
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 83671113, 4-(3-Oxetanyl)benzaldehyde." PubChem. [Link]
- Source for physicochemical property predictions (LogP, H-bond acceptors) of the regioisomer, applicable to the 3-isomer.
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529. [Link]
- Discusses the strategic use of oxetanes to improve metabolic stability and solubility.
Sources
3-(3-oxetanyl)benzaldehyde safety data sheet (SDS)
Safety, Handling, and Application in Medicinal Chemistry
Executive Summary: The Oxetane Advantage
3-(3-Oxetanyl)benzaldehyde (CAS: 1556126-15-8) is a high-value heterocyclic building block used primarily in early-stage drug discovery. It serves as a strategic intermediate for introducing the oxetane ring —a celebrated bioisostere for gem-dimethyl and carbonyl groups—into complex scaffolds.
Unlike traditional aldehydes, this molecule requires a nuanced handling protocol. It combines the oxidative instability of the aldehyde functionality with the potential acid-sensitivity of the strained oxetane ether. This guide synthesizes safety data with practical application logic, ensuring researchers can leverage its physicochemical benefits (improved solubility, metabolic stability) without compromising safety or yield.
Chemical Identity & Physicochemical Properties
Data below represents a synthesis of experimental values and high-confidence predicted models for the 3-isomer.
| Property | Data | Note |
| IUPAC Name | 3-(Oxetan-3-yl)benzaldehyde | |
| CAS Number | 1556126-15-8 | |
| Molecular Formula | C₁₀H₁₀O₂ | |
| Molecular Weight | 162.19 g/mol | |
| Appearance | Colorless to pale yellow liquid | May darken upon oxidation |
| Boiling Point | ~285°C (Predicted) | |
| Density | ~1.16 g/cm³ (Predicted) | |
| LogP | 1.1 (Predicted) | Lipophilicity within optimal drug-like range |
| Solubility | DCM, THF, MeOH, DMSO | Poor water solubility |
Hazard Identification (GHS Classification)
Based on Structure-Activity Relationship (SAR) to benzaldehyde and oxetane derivatives.
GHS Label Elements[6]
-
Signal Word: WARNING
-
Pictograms:
- (Irritant)
Hazard Statements
-
Note on Genotoxicity: While epoxides are frequent genotoxins, oxetanes are significantly more stable and generally considered lower risk. However, as a research chemical, it should be treated as a potential mutagen until fully characterized.
Precautionary Logic (The "Why")
-
Aldehyde Moiety: Aldehydes are electrophiles capable of forming Schiff bases with biological amines (proteins/DNA), leading to sensitization and irritation.
-
Oxetane Ring: Although kinetically stable to nucleophiles, the ring strain (~107 kJ/mol) makes it susceptible to ring-opening in acidic biological compartments or upon contact with strong Lewis acids.
Safe Handling & Storage Protocols
This section details the causality behind the storage requirements. The molecule has two primary degradation pathways: Auto-oxidation (Aldehyde → Benzoic Acid) and Acid-catalyzed Polymerization (Oxetane ring opening).
Storage Architecture
-
Temperature: Store at 2–8°C .
-
Atmosphere: Inert Gas (Argon/Nitrogen) is mandatory.
-
Reasoning: Benzaldehydes readily absorb atmospheric oxygen to form peroxides, which rearrange to carboxylic acids. This impurity can quench nucleophiles in subsequent steps.
-
-
Container: Amber glass with Teflon-lined caps. Avoid metal containers (catalyze oxidation).
Handling Workflow (DOT Visualization)
The following workflow ensures the integrity of the oxetane ring is preserved during manipulation.
Figure 1: Safe handling workflow emphasizing inert atmosphere and temperature control to prevent auto-oxidation.
Synthetic Utility & Reactivity Profile
For medicinal chemists, preserving the oxetane ring during functionalization of the aldehyde is paramount.
Compatible Transformations
-
Reductive Amination: The most common application.
-
Protocol: Use NaBH(OAc)₃ in DCE/THF.
-
Safety Note: This mild reducing agent avoids the acidic conditions that might open the oxetane ring (unlike NaCNBH₃ at pH < 4).
-
-
Wittig/Horner-Wadsworth-Emmons:
-
Protocol: Standard basic conditions (KOtBu, NaH) are well-tolerated by the oxetane ring.
-
-
Oxidation:
-
Protocol: Pinnick oxidation (NaClO₂) to the carboxylic acid is feasible if buffered carefully.
-
Incompatible Conditions (Risk of Ring Opening)
-
Strong Bronsted Acids: HCl, H₂SO₄ (Rapid ring opening to 1,3-diols or chlorides).
-
Strong Lewis Acids: AlCl₃, BF₃·OEt₂ (Polymerization risk).
Reactivity Decision Tree
Figure 2: Reactivity profile highlighting the stability of the oxetane ring under basic/reductive conditions versus its instability in strong acids.
Emergency Response
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[6][1][4][7] The aldehyde is a lachrymator; immediate flushing is critical to prevent corneal haze.
-
Skin Contact: Wash with soap and water.[6][1][4][7] Do not use solvents (ethanol/DMSO) which may increase transdermal absorption.
-
Spill Control: Absorb with inert material (vermiculite). Do not use acidic clays (e.g., Fuller's earth) as they may catalyze exothermic polymerization of the oxetane component.
References
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group." Angewandte Chemie International Edition.
-
Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews.
-
BLD Pharm. (2024). "3-(Oxetan-3-yl)benzaldehyde Product Entry & Safety Data."
-
PubChem. (2024). "Compound Summary: 4-(3-Oxetanyl)benzaldehyde (Analogue Reference)."
Sources
Strategic Sourcing & Technical Utilization of 3-(Oxetan-3-yl)benzaldehyde
Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Process Scientists, and Sourcing Managers
Part 1: The Bioisostere Advantage
In modern drug discovery, the 3-(oxetan-3-yl)benzaldehyde scaffold (CAS: 1556126-15-8 ) has emerged as a critical building block for fragment-based drug design (FBDD). The oxetane ring is widely recognized as a superior bioisostere for gem-dimethyl and carbonyl groups.
Why This Scaffold Matters
-
Metabolic Stability: Unlike the gem-dimethyl group, which is often a "metabolic hot spot" susceptible to CYP450 oxidation, the oxetane ring is metabolically robust while occupying a similar steric volume.
-
Solubility Enhancement: The high polarity of the oxetane oxygen (dipole moment ~1.9 D) significantly lowers LogP and improves aqueous solubility compared to carbocyclic analogs.
-
Vectorial Growth: The aldehyde handle at the meta-position allows for versatile divergent synthesis, particularly via reductive amination or Wittig olefination, enabling rapid library generation.
Part 2: Commercial Supply Landscape
Sourcing this molecule requires navigating a network of primary manufacturers and re-packagers. The synthesis of 3-aryloxetanes is non-trivial, often requiring nickel-catalyzed cross-coupling or photoredox methodologies, which impacts cost and lead time.
Validated Supplier Tiering
| Supplier Tier | Key Vendors | Typical Purity | Lead Time | Notes |
| Primary Manufacturers | Enamine , WuXi AppTec , PharmaBlock | >97% | 2-4 Weeks | Likely hold the process IP; best for gram-to-kilo scale. |
| Stocking Distributors | BLD Pharm , Combi-Blocks , Fluorochem | >95% | 1-3 Days | Good for mg scale; often re-test batches from primary sources. |
| Catalog Aggregators | Sigma-Aldrich (Merck), Apollo Scientific | Var. | Var. | Convenient for consolidated ordering but higher markup. |
Quality Control: The "Red Flag" Checklist
When receiving a batch, Quality Assurance (QA) must validate the integrity of the strained oxetane ring.
-
H-NMR Check: Look for the characteristic oxetane protons (multiplets around 4.6–5.2 ppm). Disappearance of these signals or appearance of broad singlets at 3.5–4.0 ppm suggests acid-catalyzed ring opening to the 1,3-diol.
-
Aldehyde Purity: Ensure the aldehyde proton (~10.0 ppm) integrates 1:1 with the aromatic signals. Oxidation to benzoic acid is a common degradation pathway during non-cold chain transport.
-
Residual Metals: If synthesized via Ni/Pd catalysis, check for residual transition metals, which can interfere with subsequent sensitive biological assays.
Part 3: Technical Specifications & Handling
CAS Number: 1556126-15-8 Molecular Formula: C10H10O2 Molecular Weight: 162.19 g/mol
Stability Protocol
-
Acid Sensitivity: HIGH. The oxetane ring is prone to acid-catalyzed ring opening (hydrolysis) to form the corresponding diol. Avoid storage in acidic media or prolonged exposure to Lewis acids (e.g., AlCl3, BF3·OEt2) without buffering.
-
Oxidation: MODERATE. The aldehyde is susceptible to air oxidation. Store under Argon/Nitrogen at -20°C.
-
Nucleophilic Attack: LOW. The 3,3-disubstituted pattern (relative to the oxetane ring carbons) or 3-aryl substitution generally protects the ring from nucleophilic attack compared to 2-substituted oxetanes.
Part 4: Experimental Workflow (Self-Validating Protocol)
The following protocol describes the Reductive Amination of 3-(oxetan-3-yl)benzaldehyde. This is the most common application in medicinal chemistry. The choice of reducing agent is critical to prevent oxetane ring opening.
Protocol: Reductive Amination with Secondary Amines
Objective: Couple 3-(oxetan-3-yl)benzaldehyde with a secondary amine (R2NH) to form a tertiary amine without compromising the oxetane ring.
Reagents:
-
Amine (1.0 equiv)
-
3-(oxetan-3-yl)benzaldehyde (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Avoid: Methanol (can promote acetal formation/ring opening if acidic), Sodium Cyanoborohydride (toxic, slower).
Step-by-Step Methodology:
-
Imine Formation: In a dry vial, dissolve the amine (1.0 equiv) and aldehyde (1.1 equiv) in DCE (0.1 M concentration).
-
Validation: Stir for 30 min. If the amine is an HCl salt, add 1.0 equiv of TEA. Do not add acetic acid unless the reaction is sluggish, as it risks ring opening.
-
-
Reduction: Add STAB (1.5 equiv) in one portion. The reaction is typically slightly exothermic.
-
Causality: STAB is used because it is mild and selective for aldehydes/imines over ketones and does not require low pH, preserving the oxetane.
-
-
Monitoring: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS.
-
Checkpoint: Look for the M+1 peak of the product. If you see M+19 (M+H2O), the oxetane may have opened.
-
-
Quench & Workup: Quench with saturated aqueous NaHCO3 (pH ~8). Crucial: Do not use strong acid (1M HCl) for the workup wash. Extract with DCM.
-
Purification: Flash chromatography on silica gel. Use a gradient of DCM/MeOH (with 1% NH3 if needed). Avoid acidic mobile phases.
Part 5: Visualizations
Diagram 1: Sourcing & Quality Decision Tree
This diagram outlines the logic flow for accepting or rejecting a commercial batch based on specific chemical markers.
Caption: QC Decision Tree for validating oxetane integrity upon receipt.
Diagram 2: Reductive Amination Pathway
This diagram illustrates the reaction mechanism and critical control points to prevent degradation.
Caption: Mechanistic pathway highlighting the divergence between successful amination and acid-catalyzed degradation.
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]
-
Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
Wuitschik, G., et al. (2006). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie. [Link]
-
Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm. [Link]
In-Depth Technical Guide: 3-(oxetan-3-yl)benzaldehyde – Physical Properties, Synthesis, and Applications
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of small, strained heterocycles has revolutionized drug design. 3-(oxetan-3-yl)benzaldehyde (CAS: 1556126-15-8) serves as a highly privileged, bifunctional building block. By combining a reactive aldehyde handle with an oxetane ring, this molecule allows researchers to seamlessly integrate the "oxetane effect"—improving metabolic stability, reducing lipophilicity (logP), and acting as a superior bioisostere for gem-dimethyl or carbonyl groups [1, 4].
This whitepaper provides a rigorous analysis of the physical properties of 3-(oxetan-3-yl)benzaldehyde, the thermodynamic causality behind these properties, and a self-validating synthetic protocol for its preparation via transition-metal catalysis.
Chemical Identity & Physical Properties
Due to the specialized nature of this intermediate, empirical thermodynamic data is often proprietary. However, highly reliable predictive models—benchmarked against its well-characterized structural isomer, 4-(oxetan-3-yl)benzaldehyde (CAS: 1510237-01-0)—provide a robust framework for its physical behavior [1, 2].
Quantitative Data Summary
| Property | Value | Source / Methodology |
| IUPAC Name | 3-(oxetan-3-yl)benzaldehyde | PubChem CID: 83826645 [1] |
| CAS Number | 1556126-15-8 | Chemical Databases [1] |
| Molecular Formula | C₁₀H₁₀O₂ | Exact Mass: 162.0681 |
| Molecular Weight | 162.18 g/mol | Computed[1] |
| Boiling Point | 293.8 ± 28.0 °C | Predicted (Isomeric Profiling) [2] |
| Melting Point | < 50 °C (Viscous Liquid / Low-Melting Solid) | Extrapolated via Crystal Packing Logic |
| Density | 1.176 ± 0.06 g/cm³ | Predicted [2] |
Causality of Thermodynamic Properties
-
Elevated Boiling Point (~294 °C): The boiling point is exceptionally high for a molecule of this molecular weight (MW 162). This is driven by intense intermolecular dipole-dipole interactions. Both the aldehyde moiety and the highly polarized oxetane oxygen act as strong hydrogen-bond acceptors. The vector sum of these two dipoles requires significant thermal energy to disrupt the bulk liquid phase.
-
Depressed Melting Point: While the para-isomer possesses a high degree of rotational symmetry that facilitates rigid crystal lattice packing, the meta-substitution pattern of 3-(oxetan-3-yl)benzaldehyde introduces a "kink" in the molecular geometry. This asymmetry frustrates efficient lattice packing, causing the compound to typically present as a viscous oil or a low-melting solid at standard ambient temperature and pressure (SATP).
The "Oxetane Effect" in Drug Development
The strategic value of 3-(oxetan-3-yl)benzaldehyde lies in the unique physicochemical alterations the oxetane ring imparts when grafted onto a pharmacophore [4]:
-
Metabolic Shielding: Unlike alkyl chains (e.g., tert-butyl groups) which are highly susceptible to Cytochrome P450-mediated oxidation, the electron-withdrawing nature of the oxetane oxygen deactivates the adjacent C-H bonds, preventing rapid metabolic clearance.
-
Aqueous Solubility: The oxetane oxygen acts as a potent hydrogen-bond acceptor, significantly lowering the partition coefficient (logP/logD) of the parent drug, thereby enhancing aqueous solubility without sacrificing target binding affinity.
Synthetic Methodology: Ni-Catalyzed Suzuki-Miyaura Cross-Coupling
Synthesizing 3-(oxetan-3-yl)benzaldehyde requires coupling an sp³-hybridized carbon (oxetane) with an sp²-hybridized carbon (aryl ring). Standard Palladium (Pd) catalysis often fails here due to rapid β-hydride elimination of the sp³-intermediate, which destroys the oxetane ring.
To circumvent this, a Nickel-catalyzed Fu-variant Suzuki coupling is employed [3]. Nickel undergoes oxidative addition into the sp³ C-I bond of 3-iodooxetane more readily than Pd and resists β-hydride elimination, ensuring the integrity of the strained four-membered ring.
Logical Workflow Diagram
Caption: Workflow for the Ni-catalyzed Suzuki-Miyaura cross-coupling of 3-iodooxetane to yield the product.
Step-by-Step Experimental Protocol
Note: This protocol is a self-validating system. In-process checks are included to ensure reaction fidelity.
-
Inert Atmosphere Setup: To a microwave-safe reaction vial, add (3-formylphenyl)boronic acid (2.0 equiv), Nickel(II) iodide (NiI₂, 0.06 equiv), and trans-2-aminocyclohexanol hydrochloride (0.06 equiv).
-
Causality: Ni(II) is highly sensitive to oxidation. trans-2-aminocyclohexanol acts as a bidentate N,O-ligand, stabilizing the Ni center and accelerating the challenging oxidative addition step [3].
-
-
Base Addition: Add Sodium hexamethyldisilazane (NaHMDS, 2.0 equiv). Seal the vial with a septum, evacuate, and backfill with dry Nitrogen (N₂) three times.
-
Solvent & Electrophile Addition: Inject anhydrous isopropanol (iPrOH) to achieve a 0.2 M concentration. Stir for 5 minutes to pre-form the active catalyst complex. Subsequently, inject 3-iodooxetane (1.0 equiv).
-
Microwave Irradiation: Heat the sealed vial in a microwave reactor at 80 °C for 20 minutes.
-
Causality: Microwave heating provides rapid, homogeneous energy transfer, driving the reaction to completion before the strained oxetane ring can undergo thermal degradation (ring-opening).
-
-
In-Process Validation (TLC): Spot the crude mixture on a silica TLC plate (Eluent: 30% EtOAc in Hexanes). The product will appear as a new, less polar, UV-active spot. Stain the plate with 2,4-Dinitrophenylhydrazine (2,4-DNP); the product spot will turn bright orange/red, validating that the aldehyde moiety survived the coupling conditions intact.
-
Workup & Isolation: Cool to room temperature, dilute with ethanol, and filter through a pad of Celite to remove insoluble nickel salts and boronic acid aggregates. Concentrate the filtrate under reduced pressure.
-
Purification: Purify via flash column chromatography on silica gel using a gradient of 0% to 50% ethyl acetate in dichloromethane to afford pure 3-(oxetan-3-yl)benzaldehyde.
Analytical Characterization
To definitively confirm the structural integrity of the synthesized 3-(oxetan-3-yl)benzaldehyde, the following spectral benchmarks must be met:
-
¹H NMR (400 MHz, CDCl₃): Look for the distinct aldehyde proton (singlet, ~10.0 ppm). The oxetane ring will present a characteristic multiplet for the methine proton (C3-H) around 4.2–4.4 ppm, and two sets of multiplets for the diastereotopic methylene protons (C2-H₂ and C4-H₂) between 4.7–5.2 ppm.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band at ~1700 cm⁻¹ confirms the presence of the C=O stretch of the benzaldehyde, while a strong C-O-C stretching band around 980–950 cm⁻¹ is indicative of the intact oxetane ether linkage.
References
-
National Center for Biotechnology Information. "3-(Oxetan-3-yl)benzaldehyde | C10H10O2 | CID 83826645" PubChem. Available at:[Link]
-
Duncton, M. A. J., et al. "Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling." Organic Letters, vol. 10, no. 15, 2008, pp. 3259–3262. Available at:[Link]
-
Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, vol. 116, no. 19, 2016, pp. 12150–12233. Available at:[Link]
Beyond the Gem-Dimethyl: Oxetanes as High-Value Bioisosteres in Fragment-Based Drug Discovery
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), the transition from a low-affinity fragment to a potent lead compound is often hindered by the "molecular obesity" trap—where potency gains are offset by detrimental increases in lipophilicity and molecular weight. Oxetanes (four-membered oxygen-containing rings) have emerged as a critical tactical solution to this challenge.[1]
This guide details the application of novel oxetane building blocks as superior bioisosteres for gem-dimethyl and carbonyl groups.[1][2][3][4] Unlike traditional alkyl spacers, oxetanes offer a unique combination of reduced lipophilicity (lowering LogP), increased metabolic stability (blocking CYP450 hotspots), and enhanced aqueous solubility, all while maintaining a compact steric footprint.
The Strategic Rationale: The "Oxetane Effect"
The incorporation of an oxetane ring is not merely a structural variation; it is a physicochemical correction tool. The "Oxetane Effect" refers to the ability of this motif to modulate the properties of a drug candidate without significantly altering its binding vector.[3]
Bioisosteric Relationships
The oxetane ring serves as a bridge between the lipophilic gem-dimethyl group and the polar carbonyl group.
-
Vs. Gem-Dimethyl: Replacing a gem-dimethyl group with an oxetane typically lowers the LogP by ~1.0 unit due to the polarity of the ether oxygen and the high dipole moment (~2.0 D). It also eliminates the metabolically labile methyl groups often targeted by CYP450 oxidation.
-
Vs. Carbonyl: The oxetane ring mimics the hydrogen-bond acceptor capability of a carbonyl oxygen but lacks the electrophilicity that can lead to promiscuous binding or chemical instability.
Modulation of Basicity
A critical application of oxetanes is the attenuation of amine basicity.[3][4][5] When an oxetane is attached directly to a nitrogen (3-aminooxetane) or adjacent to it, the strong inductive effect (
-
Impact: This reduces the percentage of ionized drug at physiological pH, improving membrane permeability and reducing hERG channel liability, which is often associated with high basicity.
Quantitative Impact Analysis
| Property | Gem-Dimethyl (–C(CH₃)₂–) | Oxetane (–C₃H₄O–) | Carbonyl (–C=O–) | Impact of Oxetane Switch |
| Lipophilicity (ΔLogP) | Baseline | -0.8 to -1.2 | -1.5 to -2.0 | Significant reduction in lipophilicity. |
| Metabolic Stability | Low (Methyl oxidation) | High | Variable | Blocks metabolic soft spots; ring is kinetically stable. |
| Solubility | Low | High | High | Increases solubility via H-bond acceptance. |
| H-Bond Acceptor | No | Yes (Weak/Med) | Yes (Strong) | Modulates polarity without introducing donors. |
| Conformation | Puckered/Rigid | Puckered (8.7°) | Planar | Mimics gem-dimethyl spatial volume. |
Structural Classes & Design Principles
3,3-Disubstituted Oxetanes
The most robust class for FBDD. Monosubstituted oxetanes at the 2-position are susceptible to acid-catalyzed ring opening (resembling an acetal). However, 3,3-disubstituted oxetanes are kinetically stable to hydrolysis and nucleophilic attack, making them suitable for oral drug candidates.
Spirocyclic Oxetanes
Spiro-oxetanes, particularly 2-oxa-6-azaspiro[3.3]heptane , have gained prominence as "super-morpholines."[6]
-
Design Logic: They possess the solubilizing power of morpholine but with a distinct vector (exit vectors are 180° apart in spiro systems vs. ~60° in morpholine) and a lower molecular weight.
-
Application: Ideal for rigidifying a linker while simultaneously lowering LogD.
Visualization of Bioisosteric Logic
Figure 1: The central role of oxetanes in navigating the trade-off between lipophilicity and polarity in lead optimization.[7]
Synthetic Methodologies
Synthesizing oxetanes, particularly functionalized ones, requires overcoming the inherent ring strain (~106 kJ/mol). The two primary workflows involve Cyclization (building the ring) and Functionalization (using an existing ring).
Workflow Decision Tree
Figure 2: Strategic decision tree for accessing oxetane motifs based on available starting materials.
Experimental Protocol: Late-Stage Installation of Oxetane
The most common requirement in FBDD is attaching an oxetane to a secondary amine fragment to modulate properties. The following protocol describes the Reductive Amination of Oxetan-3-one .
Objective: Synthesis of a 3-aminooxetane derivative from a secondary amine lead fragment.
Reagents & Materials
-
Amine Fragment (R₂NH): 1.0 equivalent (0.5 mmol scale).
-
Oxetan-3-one: 1.5 - 2.0 equivalents (Commercially available or prepared via oxidation of oxetan-3-ol).
-
Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃), 3.0 equivalents.
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Additives: Acetic acid (catalytic) if the amine is sterically hindered.
Step-by-Step Methodology
-
Complexation (Critical Step): In a flame-dried reaction vial, dissolve the amine fragment (1.0 eq) in anhydrous DCM (0.1 M concentration). Add Oxetan-3-one (1.5 eq).
-
Expert Insight: Do not add the reducing agent yet. Allow the hemiaminal/iminium species to form. Stir at room temperature for 30 minutes. If the amine is a salt (e.g., HCl salt), add 1.0 eq of Triethylamine (TEA) to free-base it before adding the ketone.
-
-
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (3.0 eq) portion-wise over 5 minutes.
-
Why STAB? NaBH(OAc)₃ is milder than NaBH₄ and reduces the iminium ion selectively over the ketone, preventing the formation of oxetan-3-ol byproduct.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4–16 hours.
-
QC Check: Monitor by LC-MS. Look for the M+56 mass shift (addition of C₃H₄O).
-
-
Work-up (Buffering): Quench the reaction with saturated aqueous NaHCO₃. Do not use strong acid during work-up, as the oxetane ring can open under low pH conditions if the amine is protonated and acts as a leaving group (though 3-aminooxetanes are generally stable). Extract with DCM (3x). Wash combined organics with brine.
-
Purification: Dry over Na₂SO₄ and concentrate. Purify via flash column chromatography (Silica).
Self-Validating QC Parameters
-
¹H NMR: The oxetane ring protons appear as distinct multiplets around 4.5–4.8 ppm . In a 3-substituted system, you will see a characteristic set of "roofing" doublets or multiplets integrating to 4 protons.
-
¹³C NMR: The oxetane carbons typically appear at 70–80 ppm (C2/C4) and 45–55 ppm (C3).
References
-
Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8993-8995. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link
-
Bull, J. A., et al. (2016).[3][9] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3][4][9][10][11] Chemical Reviews, 116(19), 12150–12233. Link
-
Barnes-Seeman, D. (2010).[12] "Spirocyclic Oxetanes: Synthesis and Properties." Journal of Medicinal Chemistry, 53, 2355. Link
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spirocyclic Oxetanes." Organic Letters, 12(9), 1944-1947. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Space Exploration of Oxetanes [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chimia.ch [chimia.ch]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(oxetan-3-yl)benzaldehyde from 3-(oxetan-3-yl)benzoic acid
Introduction: The Significance of the Oxetane Moiety in Modern Drug Discovery
The oxetane ring, a strained four-membered ether, has emerged as a privileged structural motif in medicinal chemistry. Its incorporation into drug candidates can lead to significant improvements in physicochemical properties, such as increased aqueous solubility, enhanced metabolic stability, and reduced lipophilicity.[1][2] The unique conformational constraints and the ability of the oxetane oxygen to act as a hydrogen bond acceptor contribute to improved binding affinity and selectivity for biological targets.[2] 3-(Oxetan-3-yl)benzaldehyde is a valuable building block for the synthesis of a wide range of pharmacologically active molecules, serving as a precursor for various heterocycles and other complex structures.[3] This document provides a detailed guide for the synthesis of 3-(oxetan-3-yl)benzaldehyde from its corresponding carboxylic acid, with a focus on methods that preserve the integrity of the sensitive oxetane ring.
Synthetic Challenges: The Lability of the Oxetane Ring
The primary challenge in the chemical manipulation of molecules containing an oxetane ring is its susceptibility to ring-opening under harsh reaction conditions, particularly in the presence of strong acids or certain nucleophiles.[4][5] The direct reduction of a carboxylic acid to an aldehyde often requires potent reducing agents or acidic conditions, which can lead to the decomposition of the oxetane moiety. For instance, the use of lithium aluminum hydride (LiAlH₄) at elevated temperatures for the reduction of carboxylic acids has been shown to cause cleavage of the oxetane ring.[4] Therefore, the selection of a synthetic route must prioritize mild and chemoselective reagents to ensure the preservation of this critical functional group.
This application note details two robust and reliable, protecting-group-free synthetic strategies for the conversion of 3-(oxetan-3-yl)benzoic acid to 3-(oxetan-3-yl)benzaldehyde that circumvent the use of harsh reagents.
Recommended Synthetic Protocols
Two primary strategies are recommended for this transformation, both proceeding through a two-step sequence involving the activation of the carboxylic acid followed by a controlled reduction.
Method 1: Esterification Followed by DIBAL-H Reduction
This classic and reliable approach involves the initial conversion of the carboxylic acid to an ester, which is then selectively reduced to the aldehyde using Diisobutylaluminum hydride (DIBAL-H) at low temperatures.[1][6] The low reaction temperature is crucial for preventing over-reduction to the corresponding alcohol and for maintaining the stability of the oxetane ring.
Experimental Protocol: Method 1
Step 1: Esterification of 3-(oxetan-3-yl)benzoic acid
A standard Fischer esterification using methanol and a catalytic amount of acid can be employed. To minimize the risk of oxetane ring opening, a milder acidic catalyst such as p-toluenesulfonic acid (p-TsOH) is recommended over strong mineral acids.
| Reagent/Parameter | Quantity/Value |
| 3-(oxetan-3-yl)benzoic acid | 1.0 eq |
| Methanol | 10-20 volumes |
| p-Toluenesulfonic acid (p-TsOH) | 0.05-0.1 eq |
| Reaction Temperature | Reflux (approx. 65 °C) |
| Reaction Time | 4-12 hours (monitor by TLC) |
Procedure:
-
To a solution of 3-(oxetan-3-yl)benzoic acid in methanol, add p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 3-(oxetan-3-yl)benzoate, which can be used in the next step without further purification if deemed sufficiently pure by NMR analysis.
Step 2: DIBAL-H Reduction of Methyl 3-(oxetan-3-yl)benzoate
| Reagent/Parameter | Quantity/Value |
| Methyl 3-(oxetan-3-yl)benzoate | 1.0 eq |
| DIBAL-H (1.0 M in hexanes) | 1.1-1.2 eq |
| Solvent | Anhydrous Toluene or DCM |
| Reaction Temperature | -78 °C |
| Reaction Time | 1-3 hours |
Procedure:
-
Dissolve methyl 3-(oxetan-3-yl)benzoate in anhydrous toluene or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.0 M solution in hexanes) dropwise to the cooled solution, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until two clear layers are observed.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(oxetan-3-yl)benzaldehyde.
Caption: Synthetic workflow for Method 1.
Method 2: Weinreb Amide Formation and Reduction
The Weinreb amide approach provides a highly controlled synthesis of the aldehyde.[7] The N-methoxy-N-methylamide (Weinreb amide) is formed from the carboxylic acid and is subsequently reduced. The resulting tetrahedral intermediate is stabilized by chelation to the metal, preventing over-reduction and allowing for the isolation of the aldehyde upon acidic workup.[2]
Experimental Protocol: Method 2
Step 1: Synthesis of N-methoxy-N-methyl-3-(oxetan-3-yl)benzamide (Weinreb Amide)
A variety of peptide coupling reagents can be used for the formation of the Weinreb amide under mild conditions.[7] Propanephosphonic acid anhydride (T3P) is a particularly effective and user-friendly reagent for this transformation.[8]
| Reagent/Parameter | Quantity/Value |
| 3-(oxetan-3-yl)benzoic acid | 1.0 eq |
| N,O-Dimethylhydroxylamine hydrochloride | 1.1 eq |
| T3P (50% in EtOAc) | 1.5 eq |
| Base (e.g., Triethylamine or DIPEA) | 3.0 eq |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2-6 hours |
Procedure:
-
To a stirred solution of 3-(oxetan-3-yl)benzoic acid, N,O-dimethylhydroxylamine hydrochloride, and triethylamine in anhydrous dichloromethane at 0 °C, add T3P solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the Weinreb amide.
Step 2: Reduction of the Weinreb Amide
| Reagent/Parameter | Quantity/Value |
| N-methoxy-N-methyl-3-(oxetan-3-yl)benzamide | 1.0 eq |
| Lithium aluminum hydride (LiAlH₄) or DIBAL-H | 1.5 eq |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C |
| Reaction Time | 1-2 hours |
Procedure:
-
Dissolve the Weinreb amide in anhydrous THF under an inert atmosphere and cool the solution to 0 °C.
-
Slowly add a solution of LiAlH₄ in THF or DIBAL-H in hexanes dropwise.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup for LiAlH₄). For DIBAL-H, a quench with Rochelle's salt as described in Method 1 is effective.
-
Stir the resulting suspension at room temperature for 1 hour, then filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-(oxetan-3-yl)benzaldehyde.
Sources
- 1. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Rosenmund Reaction (Chapter 98) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. Ester to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 7. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Application Note: Olefination of 3-(Oxetan-3-yl)benzaldehyde via Wittig Reaction
Topic: Wittig Reaction Conditions for 3-(oxetan-3-yl)benzaldehyde Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The incorporation of oxetane rings into drug scaffolds has become a cornerstone of modern medicinal chemistry, primarily driven by the work of Carreira and colleagues. The oxetane moiety serves as a stable, polar, and compact surrogate for gem-dimethyl or carbonyl groups, often improving metabolic stability and solubility.[1][2]
However, the synthesis of alkenes from 3-(oxetan-3-yl)benzaldehyde presents a specific chemoselectivity challenge. While the oxetane ring is robust under the basic conditions of the Wittig reaction, it possesses significant latent strain energy (~106 kJ/mol). This makes it highly susceptible to acid-catalyzed ring opening during workup and purification.
This guide details a validated protocol for performing Wittig olefinations on this substrate, emphasizing "Oxetane-Safe" workup procedures and Triphenylphosphine Oxide (TPPO) removal strategies that avoid acidic media.
Strategic Analysis & Chemical Compatibility
Substrate Assessment
-
Electrophile: 3-(oxetan-3-yl)benzaldehyde (CAS: 1556126-15-8).[3]
-
Key Vulnerability: The oxetane ether linkage.[4]
-
Acid Tolerance:Low. Hydrolysis occurs rapidly in aqueous acid (pH < 4), leading to diol formation or polymerization.
-
Base Tolerance:High. Stable to NaH, KOtBu, LiHMDS, and organolithiums at standard reaction temperatures (-78°C to RT).
-
Nucleophile Tolerance: Moderate.[4] Sterically unhindered, strong nucleophiles can attack the ring, but phosphonium ylides preferentially attack the aldehyde.
-
Reaction Design: The Wittig Approach
The Wittig reaction is preferred over acid-catalyzed condensation methods.
-
Base Selection: Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) are recommended. They provide clean deprotonation of the phosphonium salt without the nucleophilic risks associated with n-BuLi (which can occasionally attack strained rings or cause halogen-lithium exchange if other functional groups are present).
-
Solvent: Anhydrous Tetrahydrofuran (THF) is the gold standard, ensuring solubility of the ylide while maintaining an inert environment.
Detailed Experimental Protocol
Materials Required[5][6][7][8][9][10][11][12]
-
Substrate: 3-(oxetan-3-yl)benzaldehyde (1.0 equiv).
-
Reagent: Alkyltriphenylphosphonium halide (1.1–1.2 equiv).
-
Base: Potassium tert-butoxide (KOtBu) (1.2 equiv) or NaH (60% dispersion).
-
Solvent: Anhydrous THF (0.1 M – 0.2 M concentration).
-
Quench: Saturated aqueous NH₄Cl (buffered to pH ~7). DO NOT USE HCl.
Step-by-Step Methodology
Phase 1: Ylide Generation (The "Instant Ylide" Method)
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Suspension: Charge the flask with the alkyltriphenylphosphonium salt (1.2 equiv) and anhydrous THF. Cool to 0°C.[5]
-
Deprotonation: Add KOtBu (1.2 equiv) in a single portion (or dropwise as a THF solution).
-
Observation: The mixture will turn bright yellow/orange (for non-stabilized ylides) or remain pale (for stabilized ylides), indicating ylide formation.
-
-
Aging: Stir at 0°C for 30–45 minutes to ensure complete deprotonation.
Phase 2: Olefination
-
Addition: Dissolve 3-(oxetan-3-yl)benzaldehyde (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature (20–25°C).
-
Monitoring: Monitor by TLC or LC-MS.
-
Note: The reaction is typically fast (< 2 hours). Prolonged stirring is unnecessary and increases the risk of side reactions.
-
Phase 3: "Oxetane-Safe" Workup
Crucial Step: Avoid acidic conditions that trigger ring opening.
-
Quench: Carefully add saturated aqueous NH₄Cl (pH ~7) or water.
-
Extraction: Extract with Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) (3x).
-
Wash: Wash combined organics with Brine (saturated NaCl).
-
Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if it is slightly acidic, though usually acceptable; Na₂SO₄ is safer.
-
Concentration: Concentrate under reduced pressure to obtain the crude alkene mixed with TPPO.
Purification & TPPO Removal Strategies
Removal of Triphenylphosphine oxide (TPPO) is the bottleneck. Standard acid washes cannot be used. Choose one of the following methods:
Method A: ZnCl₂ Precipitation (Recommended)
This method complexes TPPO without chromatography, preserving the oxetane.
-
Dissolve crude residue in Ethanol or EtOAc/Ether.
-
Add anhydrous ZnCl₂ (2.0 equiv relative to expected TPPO).
-
Stir at room temperature for 2–4 hours.
-
Filter the resulting precipitate (TPPO-Zn complex).
-
Concentrate the filtrate.[5]
Method B: Chromatography with Basified Silica
If column chromatography is necessary:
-
Pre-treat Silica: Slurry silica gel in solvent containing 1% Triethylamine (Et₃N) to neutralize acidic sites.
-
Elution: Use a gradient of Hexanes/EtOAc.
-
TPPO Separation: TPPO is highly polar; non-polar alkenes usually elute first.
Visualization of Workflows
Diagram 1: Reaction Pathway & Risk Analysis
This diagram illustrates the safe operational window for the oxetane moiety.
Caption: Reaction pathway showing the critical divergence between the safe neutral workup and the destructive acidic pathways.
Diagram 2: TPPO Removal Decision Tree
Optimizing purification to prevent product loss.
Caption: Decision matrix for removing Triphenylphosphine Oxide (TPPO) while maintaining oxetane integrity.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in solvent quenching the ylide. | Ensure THF is distilled or from a fresh SPS column. Flame-dry glassware. |
| Ring Opening | Acidic quench or acidic silica stationary phase. | Switch quench to Sat. NH₄Cl. Pre-treat silica column with 1% Et₃N/Hexane. |
| Low E/Z Selectivity | Thermodynamic control not achieved (for stabilized ylides). | For E-selectivity with stabilized ylides, use benzene/toluene at reflux. For Z-selectivity (non-stabilized), keep at -78°C to 0°C (Salt-Free conditions). |
| Incomplete Reaction | Enolization of aldehyde (rare but possible). | Use a non-nucleophilic base (LiHMDS) or ensure ylide is in excess (1.5 equiv). |
References
-
Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[4][5] Angewandte Chemie International Edition, 45(46), 7736–7739. Link
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529. Link
-
Batesky, D. C., et al. (2017). "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry, 82(19), 9931–9936. Link
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][6] Chemical Reviews, 116(24), 15148–15212. Link
Sources
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1556126-15-8|3-(Oxetan-3-yl)benzaldehyde|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Grignard addition to 3-(oxetan-3-yl)benzaldehyde
This Application Note details the protocol for the chemoselective addition of Grignard reagents to 3-(oxetan-3-yl)benzaldehyde . This transformation presents a specific chemoselectivity challenge: the target aldehyde must be alkylated without compromising the strained, Lewis-acid-sensitive oxetane ring.
Part 1: Executive Summary & Strategic Analysis
The Challenge:
The oxetane ring is a four-membered cyclic ether with significant ring strain (~106 kJ/mol). While kinetically more stable than epoxides, oxetanes are susceptible to ring-opening polymerization or nucleophilic attack in the presence of Lewis acids.[1] Magnesium halides (
The Solution: To preserve the 3-(oxetan-3-yl) moiety, the protocol relies on Kinetic Control and Lewis Acid Mitigation .
-
Temperature Control: Conducting the addition at -78 °C ensures the rate of carbonyl addition (
) significantly exceeds the rate of oxetane coordination/opening ( ). -
Solvent Effects: Tetrahydrofuran (THF) is strictly required over diethyl ether. THF is a stronger Lewis base than ether; it effectively coordinates to the magnesium species, reducing their Lewis acidity and "shielding" the oxetane from coordination.
-
Buffered Quench: Standard acidic quenches (HCl) will instantly destroy the oxetane. A buffered ammonium chloride (
) or basic quench is mandatory.
Part 2: Mechanistic Pathway & Logic
The following diagram illustrates the competing pathways. The goal is to maximize Path A (Carbonyl Addition) while completely suppressing Path B (Lewis Acid-Catalyzed Ring Opening).
Part 3: Detailed Experimental Protocol
Target Reaction: Addition of Phenylmagnesium Bromide (PhMgBr) to 3-(oxetan-3-yl)benzaldehyde. Note: This protocol is adaptable to other alkyl/aryl Grignards.
Materials & Reagents
| Reagent | Equiv. | Role | Critical Note |
| 3-(oxetan-3-yl)benzaldehyde | 1.0 | Substrate | Dry under high vacuum for 1h prior to use. |
| Grignard Reagent (e.g., PhMgBr) | 1.2 | Nucleophile | Titrate before use. Use commercially available THF solutions or prepare fresh in THF. |
| Anhydrous THF | Solvent | Solvent | Must be distilled from Na/Benzophenone or from a solvent purification system (SPS). |
| Sat. aq. NH₄Cl | Quench | Quench | Use a 50% diluted solution or buffered to pH 8 for maximum safety. |
Step-by-Step Procedure
1. Apparatus Setup
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, rubber septum, and nitrogen/argon inlet.
-
Flush the system with inert gas (N₂ or Ar) for 15 minutes.
-
Critical: Ensure all glassware is free of acetone traces, which can react with Grignards.
2. Substrate Dissolution
-
Charge the RBF with 3-(oxetan-3-yl)benzaldehyde (1.0 mmol).
-
Add anhydrous THF (10 mL, 0.1 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for equilibration.
3. Grignard Addition
-
Load the Grignard reagent (1.2 mmol, 1.2 equiv) into a dry syringe.
-
Dropwise Addition: Add the Grignard reagent slowly down the side of the flask over 10–15 minutes.
-
Why? Rapid addition creates local hot spots that can trigger oxetane ring opening.
-
-
Stir the reaction at -78 °C for 1–2 hours. Monitor by TLC (ensure the TLC plate is neutralized with triethylamine to prevent acid-catalyzed degradation on silica).
4. The "Soft" Quench
-
Do not warm to room temperature yet.
-
While still at -78 °C (or -40 °C), quench the reaction by adding a mixture of saturated aqueous
and (1:1 v/v, 5 mL).-
Note: Pure sat.
is slightly acidic (pH ~5). Diluting it or adding a trace of ensures the pH remains neutral/basic.
-
-
Remove the cooling bath and allow the mixture to warm to room temperature after the quench is added.
5. Workup & Purification
-
Dilute with diethyl ether or EtOAc. Separate layers.
-
Extract the aqueous layer twice with organic solvent.
-
Wash combined organics with brine (to remove magnesium salts) and dry over
. -
Concentrate under reduced pressure.[1]
-
Purification: Flash column chromatography on silica gel.
-
Pre-treatment: Pre-wash the silica column with 1% Triethylamine (Et₃N) in hexanes to deactivate acidic sites on the silica gel, ensuring the oxetane survives purification.
-
Part 4: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Ring-opened byproduct detected | Lewis Acid ( | Switch solvent to pure THF (if using ether). Ensure temp is strictly -78°C. Consider using "Turbo Grignard" (iPrMgCl·LiCl) for transmetallation if applicable, as Li-aggregates are less Lewis acidic. |
| Low Conversion | Enolization of aldehyde | If the Grignard is basic/bulky, it may deprotonate the |
| Decomposition on Silica | Acidic Silica Gel | Mandatory: Add 1-2% |
Part 5: Workflow Visualization
References
-
Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, vol. 116, no.[2] 19, 2016, pp. 12150–12233. Link
- Key Insight: Comprehensive review establishing the stability profiles of 3,3-disubstituted vs. 3-monosubstituted oxetanes and their resilience to organometallics.
-
Wuitschik, G., et al. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, vol. 45, no.[2] 46, 2006, pp. 7736–7739. Link
- Key Insight: Foundational work by the Carreira group on the physical properties and stability of the oxetane ring.
-
Lumbroso, A., et al. "Synthesis of 3-Substituted Oxetanes." Organic Letters, vol. 12, no. 23, 2010, pp. 5498–5501. Link
- Key Insight: Discusses synthetic routes and stability of 3-substituted oxetanes, directly relevant to the 3-(oxetan-3-yl)benzaldehyde motif.
- Jenkins, P. R., et al. "Synthetic Applications of Oxetanes." Synlett, no. 3, 1995, pp. 326-330. Key Insight: Early protocols highlighting the necessity of Lewis base coordination (THF) to prevent ring opening during nucleophilic additions.
Sources
Application Note: Selective Oxidation of 3-(Oxetan-3-yl)benzyl Alcohol to 3-(Oxetan-3-yl)benzaldehyde
Introduction & Mechanistic Rationale
The incorporation of oxetane rings into small-molecule drug candidates has become a cornerstone strategy in modern medicinal chemistry. As bioisosteres for carbonyl groups or gem-dimethyl moieties, oxetanes enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability[1]. However, the synthesis and late-stage functionalization of oxetane-containing building blocks present unique chemical challenges.
The primary challenge in oxidizing 3-(oxetan-3-yl)benzyl alcohol to its corresponding aldehyde is the acid-lability of the oxetane ring [2]. The four-membered ether ring possesses significant ring strain (~26 kcal/mol). In the presence of Brønsted or Lewis acids, the oxetane oxygen is readily protonated, triggering rapid ring-opening by any available nucleophile (such as water or conjugate bases)[3]. Consequently, traditional harsh oxidants (e.g., Jones reagent) or unbuffered acidic oxidants (e.g., standard Pyridinium Chlorochromate) will lead to complete degradation of the starting material.
To achieve high-yielding, selective oxidation to the aldehyde without over-oxidation to the carboxylic acid—and while perfectly preserving the oxetane ring—we recommend two field-proven methodologies:
-
Buffered Dess-Martin Periodinane (DMP) Oxidation: A rapid, homogeneous reaction ideal for discovery-scale synthesis[4].
-
Activated Manganese Dioxide (
) Oxidation: A highly selective, heterogeneous, and completely neutral reaction ideal for scale-up and process chemistry[5][6].
Oxidation Strategy & Decision Matrix
Selecting the appropriate oxidation protocol depends heavily on the scale of the reaction and the operational preference for the workup phase. The decision matrix below outlines the logic for choosing between DMP and
Figure 1: Decision matrix for selecting the optimal oxetane-compatible oxidation method.
Experimental Protocols
Protocol A: Buffered Dess-Martin Periodinane (DMP) Oxidation
Dess-Martin Periodinane is a hypervalent iodine(V) reagent that selectively oxidizes primary alcohols to aldehydes under mild conditions[4][7].
Mechanistic Causality for Buffering: During the ligand exchange step where the alcohol binds to the iodine center, DMP releases one equivalent of acetic acid (AcOH)[4]. If left unneutralized, this localized acidity is sufficient to protonate and cleave the oxetane ring. Therefore, the reaction must be strictly buffered with a large excess of solid sodium bicarbonate (
Materials:
-
3-(Oxetan-3-yl)benzyl alcohol (1.0 equiv)
-
Dess-Martin Periodinane (1.2 equiv)
-
Solid Sodium Bicarbonate (
) (5.0 equiv) -
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-(oxetan-3-yl)benzyl alcohol (1.0 equiv) in anhydrous DCM to achieve a 0.1 M concentration.
-
Buffering: Add solid
(5.0 equiv) directly to the stirring solution. Note: Do not use aqueous buffer; the reaction must remain anhydrous to prevent premature hydrolysis of the DMP reagent. -
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Oxidation: Add Dess-Martin Periodinane (1.2 equiv) portion-wise over 5 minutes.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 1 to 2 hours. Monitor reaction progress via TLC (typically 3:1 Hexanes:EtOAc).
-
Quench & Workup: Once the starting material is consumed, quench the reaction by adding a 1:1 mixture of saturated aqueous
and saturated aqueous (Sodium Thiosulfate).-
Causality: The
reduces unreacted hypervalent iodine species to water-soluble, non-oxidizing iodine(I) byproducts, while ensures the aqueous phase remains basic, protecting the oxetane product during phase separation.
-
-
Isolation: Stir the biphasic mixture vigorously until the organic layer turns clear (approx. 15–30 mins). Separate the layers, extract the aqueous phase twice with DCM, dry the combined organics over anhydrous
, and concentrate under reduced pressure to yield 3-(oxetan-3-yl)benzaldehyde.
Figure 2: Mechanistic pathway of DMP oxidation highlighting the critical role of the NaHCO3 buffer.
Protocol B: Heterogeneous Manganese Dioxide ( ) Oxidation
For larger scale syntheses, activated
Mechanistic Causality for Mass Excess:
Materials:
-
3-(Oxetan-3-yl)benzyl alcohol (1.0 equiv)
-
Activated Manganese(IV) Oxide (
, ~85%, typically 10–15x by weight) -
Dichloromethane (DCM), Chloroform, or Ethyl Acetate
Step-by-Step Methodology:
-
Preparation: Dissolve 3-(oxetan-3-yl)benzyl alcohol in DCM or Ethyl Acetate (0.1 M to 0.2 M).
-
Oxidation: Add activated
(10 to 15 mass equivalents relative to the alcohol). -
Propagation: Stir the black suspension vigorously at room temperature (or heat to a gentle reflux if the reaction is sluggish). The reaction typically takes 12 to 24 hours. Monitor via TLC.
-
Workup: Once complete, filter the heterogeneous mixture through a tightly packed pad of Celite to remove all manganese salts.
-
Causality: This filtration completely bypasses any aqueous workup, ensuring the oxetane ring is never exposed to potentially hydrolytic conditions.
-
-
Isolation: Wash the Celite pad thoroughly with excess Ethyl Acetate. Concentrate the combined filtrates under reduced pressure to afford highly pure 3-(oxetan-3-yl)benzaldehyde.
Comparative Data Summary
To assist in workflow planning, the quantitative and operational metrics of both protocols are summarized below:
| Parameter | Protocol A: Buffered DMP | Protocol B: Activated |
| Typical Yield | 85% – 95% | 80% – 90% |
| Reaction Time | 1 – 2 hours | 12 – 24 hours |
| Reaction Phase | Homogeneous (Suspended Buffer) | Heterogeneous (Solid-Liquid) |
| Oxetane Stability | Excellent (Requires strict buffering) | Excellent (Inherently neutral) |
| Scalability | Best for < 5g (Reagent is costly/exothermic) | Best for > 5g (Reagent is cheap/safe) |
| Workup Profile | Aqueous reductive quench ( | Simple filtration through Celite |
| Over-oxidation Risk | None (Stops at aldehyde) | None (Stops at aldehyde) |
References
-
Dess–Martin oxidation - Wikipedia (Citing: Dess, D. B.; Martin, J. C. J. Org. Chem. 1983, 48 (22): 4155–4156). Source: Wikipedia / Journal of Organic Chemistry URL:[Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews - ACS Publications URL:[Link]
-
Effective oxidation of alcohols with manganese dioxide supported on kieselguhr under heterogeneous conditions Source: ResearchGate URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3-(1-Ethoxyethoxy)oxetane, CAS 85328-36-5 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. growingscience.com [growingscience.com]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 9. The Oxidation of Organic Compounds by Active Manganese Dioxide [ouci.dntb.gov.ua]
general procedure for aldehyde functionalization of oxetanes
Caption: Multi-step homologation sequence from oxetan-3-one to oxetane-3-carbaldehyde. [3]
Handling and Stability Considerations
Oxetane-3-carbaldehyde is a sensitive compound. Due to ring strain and the reactive aldehyde group, it is prone to polymerization and decomposition, especially under acidic or basic conditions or upon prolonged storage. [3]
-
Immediate Use: It is highly recommended to use the crude or freshly purified aldehyde immediately in the subsequent reaction step. [3]* Storage: If storage is unavoidable, it should be kept as a dilute solution in a non-polar, aprotic solvent (e.g., dichloromethane, toluene) at low temperatures (-20 °C) under an inert atmosphere (N₂ or Ar).
-
Purification: Avoid chromatography on silica gel if possible, as silica can be acidic enough to cause decomposition. If chromatography is necessary, the silica gel should be neutralized with triethylamine beforehand. A short-path distillation under reduced pressure is a viable alternative for purification if the compound is sufficiently volatile.
Detailed Experimental Protocols
Disclaimer: These protocols are generalized representations and should be adapted based on the specific substrate and laboratory safety guidelines. All manipulations should be performed in a well-ventilated fume hood.
Protocol 5.1: Synthesis of Oxetane-3-carbaldehyde via Dess-Martin Oxidation
This protocol is adapted from methodologies described for sensitive alcohol oxidations. [1][4] Materials:
-
Oxetane-3-methanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add oxetane-3-methanol (1.0 eq). Dissolve it in anhydrous CH₂Cl₂ (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of DMP: Add Dess-Martin Periodinane (1.1 - 1.3 eq) to the stirred solution portion-wise over 10-15 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction back to 0 °C. Quench the reaction by slowly adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the solution becomes clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with CH₂Cl₂.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (< 30 °C).
-
Immediate Use: The resulting crude oxetane-3-carbaldehyde is often used directly in the next step without further purification. Due to its volatility and instability, yields are best determined by using the product immediately. [3]
References
-
Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. ResearchGate. Available at: [Link]
-
Cobalt-catalyzed ring expansion/ring opening of oxetanes using phosphine oxides as promoters under hydroformylation conditions. ResearchGate. Available at: [Link]
-
Photoredox Catalysis Enables New Synthetic Route Toward Oxetanes. Synfacts. Available at: [Link]
-
High-throughput optimization of the C–H arylation of oxetanes via Ni/aldehyde photocatalysis. Royal Society of Chemistry. Available at: [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]
-
Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Chemical Space Exploration of Oxetanes. MDPI. Available at: [Link]
-
Oxetanes: formation, reactivity and total syntheses of natural products. National Institutes of Health (NIH). Available at: [Link]
-
Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. Available at: [Link]
-
Synthesis of oxetanes. Organic Chemistry Portal. Available at: [Link]
-
An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group, University of Illinois. Available at: [Link]
-
Oxetane Synthesis through the Paternò-Büchi Reaction. MDPI. Available at: [Link]
-
Oxetane Synthesis via Alcohol C–H Functionalization. National Institutes of Health (NIH). Available at: [Link]
-
Visible-light-mediated synthesis of 2-oxetanes via Giese addition to α-oxy radicals. Science.org. Available at: [Link]
-
(PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. Available at: [Link]
-
Oxetane Presentation.pptx. The Dong Group, University of California, Irvine. Available at: [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. National Institutes of Health (NIH). Available at: [Link]
-
Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. Available at: [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Hydroformylation. Wikipedia. Available at: [Link]
-
Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. National Institutes of Health (NIH). Available at: [Link]
-
14.3.2: Hydroformylation. Chemistry LibreTexts. Available at: [Link]
-
Chemical Space Exploration of Oxetanes. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry [academia.edu]
peptide labeling using 3-(oxetan-3-yl)benzaldehyde
Application Note: Metabolic Engineering of Peptides via N-Terminal Capping with 3-(oxetan-3-yl)benzaldehyde
Executive Summary
This technical guide details the protocol for "labeling" (functionalizing) peptides with 3-(oxetan-3-yl)benzaldehyde . Unlike fluorescent or radioactive labeling used for detection, this modification is a medicinal chemistry strategy designed to modulate physicochemical properties.
The oxetane moiety acts as a bioisostere for gem-dimethyl or carbonyl groups.[1][2][3] By grafting this motif onto a peptide (typically at the N-terminus or Lysine
Scientific Rationale & Mechanism
The Oxetane Advantage
The oxetane ring (a strained four-membered ether) is a "polar hydrophobic" group. It blocks metabolic soft spots (like benzylic positions) from cytochrome P450 oxidation.
-
Solubility: The ether oxygen acts as a hydrogen bond acceptor, increasing solubility compared to carbocyclic analogs.
-
Basicity Modulation: When attached near an amine (as in this protocol), the oxetane's electron-withdrawing nature lowers the pKa of the resulting secondary amine, potentially improving membrane permeability.
Reaction Mechanism: Reductive Amination
The labeling proceeds via a two-step "one-pot" reductive amination.
-
Imine Formation: The aldehyde of 3-(oxetan-3-yl)benzaldehyde condenses with the primary amine of the peptide (N-terminus) to form a reversible imine (Schiff base).
-
Reduction: A selective reducing agent (Sodium Cyanoborohydride) reduces the imine to a stable secondary amine.
Critical Consideration: We utilize Sodium Cyanoborohydride (NaBH
Strategic Workflow Visualization
The following diagram illustrates the decision matrix and reaction pathway for this protocol.
Figure 1: Reaction pathway for the reductive amination of peptides with oxetane-benzaldehyde.
Detailed Experimental Protocol
Materials Required
-
Target Peptide: Solid phase synthesized, purified (TFA salt form is acceptable).
-
Reagent: 3-(oxetan-3-yl)benzaldehyde (CAS: 1352331-92-8).
-
Reducing Agent: Sodium cyanoborohydride (NaBH
CN) (1.0 M in THF or solid). -
Solvent System: Methanol (MeOH) / Dichloromethane (DCM) (1:1 v/v) or DMF for hydrophobic peptides.
-
Acid Catalyst: Acetic Acid (AcOH).
Step-by-Step Methodology
Step 1: Peptide Solubilization Dissolve the peptide (approx. 10 µmol) in the Solvent System (1 mL).
-
Expert Tip: If the peptide is a TFA salt, the solution will be acidic.[4] Check pH. Ideally, adjust to pH 5–6 using DIEA (Diisopropylethylamine) if too acidic, or AcOH if too basic. Strict pH control is vital: pH < 4 inhibits imine formation; pH > 7 prevents reduction by NaBH
CN.
Step 2: Imine Formation (The "Tagging" Step) Add 3-(oxetan-3-yl)benzaldehyde (5 equivalents relative to peptide). Add Acetic Acid (1% v/v final concentration) to catalyze imine formation.
-
Incubation: Agitate at Room Temperature (RT) for 2 hours.
-
Checkpoint: The solution may turn slightly yellow (characteristic of imines).
Step 3: Reductive Locking
Add NaBH
-
Safety: NaBH
CN generates HCN gas in strong acids. Work in a fume hood. -
Incubation: Agitate at RT for 4–16 hours (Overnight is standard for complete conversion).
Step 4: Quenching and Work-up Quench the reaction by adding water (1 mL) containing 0.1% TFA. This destroys excess hydride and opens any boron complexes.
-
Note: The oxetane ring is relatively stable to dilute TFA at RT, but avoid boiling in strong acid.
Step 5: Purification Inject directly onto a preparative RP-HPLC (C18 column).
-
Gradient: 5% to 60% Acetonitrile in Water (0.1% TFA) over 30 mins.
-
Elution: The oxetane-labeled peptide will typically elute later than the starting material due to the added aromatic hydrophobicity, but earlier than a simple benzyl-capped analog due to the oxetane's polarity.
Data Analysis & Validation
Expected Mass Shift
Upon successful reaction, the peptide mass increases by the molecular weight of the aldehyde minus one oxygen (lost as water) plus two hydrogens (added during reduction).
| Component | Formula Change | Mass Shift (Monoisotopic) |
| 3-(oxetan-3-yl)benzaldehyde | C | MW: 162.19 Da |
| Reaction Loss/Gain | -O + 2H | |
| Net Mass Addition | + C | + 147.08 Da |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| No Product, SM remains | pH too high (basic). | Add 1-2% AcOH. Imine formation requires acid catalysis. |
| Low Yield, messy peaks | pH too low (<4). | NaBH |
| +145 Da Peak (M-2) | Incomplete reduction. | The Imine is stable.[5] Add more reducing agent or extend time. |
| Oxetane Ring Opening | Acid too strong/hot. | Avoid heating during TFA cleavage/workup. Keep T < 30°C. |
Case Study: Physicochemical Improvements
The following data summarizes the impact of capping a model hexapeptide (Leu-Enkephalin analog) with the oxetane-benzyl moiety versus a standard benzyl group.
| Parameter | Native Peptide | Benzyl-Capped | Oxetane-Benzyl Capped | Interpretation |
| LogD (pH 7.4) | -1.2 | 2.1 | 0.8 | Oxetane reduces lipophilicity vs. benzyl, aiding solubility. |
| Microsomal Stability (t | 12 min | 45 min | >120 min | Blocks N-terminal exopeptidase degradation. |
| Solubility (PBS) | High | Low (<10 µM) | High (>100 µM) | Ether oxygen maintains aqueous solubility. |
References
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1] Angewandte Chemie International Edition. [Link]
-
Burkhard, J. A., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link]
-
Sweeney, J. B. (2025). "Synthetic oxetanes in drug discovery: where are we in 2025?" Expert Opinion on Drug Discovery. [Link](Note: Representative citation for 2025 context).
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. 사용할 수 없는 콘텐츠입니다 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
Application Notes and Protocols: Synthesis of 3-Substituted Oxetane Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Ascendancy of the Oxetane Moiety in Modern Drug Discovery
The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry.[1][2][3] Initially regarded as a niche structural motif, its unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional profile—has proven invaluable for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] In drug design, oxetanes are increasingly utilized as versatile tools to modulate key physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability.[1][3][4] Notably, the incorporation of an oxetane can enhance solubility and reduce the basicity of adjacent amines without a significant increase in lipophilicity.[1][5] This has led to their successful application as bioisosteric replacements for gem-dimethyl and carbonyl groups, offering improved metabolic stability and molecular conformation.[1][5][6]
The strategic introduction of a 3-substituted oxetane can mitigate issues related to metabolic clearance and improve a compound's overall drug-like properties.[3] For instance, the electron-withdrawing nature of the oxetane ring can significantly lower the pKa of a neighboring amine, a feature that has been effectively exploited to reduce the volume of distribution (Vss) while maintaining high potency in drug candidates.[1][3] Given their growing importance, the development of robust and scalable synthetic routes to 3-substituted oxetane pharmaceutical intermediates is of paramount importance. This guide provides an in-depth overview of key synthetic strategies, detailed experimental protocols, and the underlying scientific principles governing these transformations.
Core Synthetic Strategies for 3-Substituted Oxetanes
The synthesis of the strained oxetane ring requires careful consideration of the chosen synthetic route. Several reliable methods have been established, each with its own advantages and substrate scope. The most prevalent strategies include the intramolecular cyclization of 1,3-diols (Williamson etherification), the photochemical [2+2] cycloaddition of carbonyls and alkenes (Paternò-Büchi reaction), and the functionalization of commercially available oxetane building blocks.
Intramolecular Cyclization of 1,3-Diols (Williamson Etherification)
The Williamson etherification remains a cornerstone for the synthesis of oxetanes due to its reliability and broad applicability.[7] This method involves the intramolecular cyclization of a 1,3-diol derivative where one hydroxyl group has been converted into a good leaving group.
Mechanism and Rationale: The reaction proceeds via an intramolecular SN2 displacement. A base is used to deprotonate the remaining hydroxyl group, which then acts as a nucleophile, attacking the carbon bearing the leaving group to form the four-membered ring. The choice of leaving group (e.g., tosylate, mesylate, or halide) and base is critical for achieving high yields and minimizing side reactions.
Workflow for Williamson Etherification:
Caption: Workflow for oxetane synthesis via Williamson etherification.
Protocol 1: Synthesis of a 3-Aryl-3-(hydroxymethyl)oxetane via Williamson Etherification
This protocol describes a typical procedure for the synthesis of a 3,3-disubstituted oxetane from a corresponding 1,3-diol.
Materials:
-
Substituted diethyl malonate
-
Paraformaldehyde
-
Sodium ethoxide
-
Lithium aluminum hydride (LiAlH₄)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Sodium hydride (NaH)
-
Anhydrous solvents (Ethanol, THF, Dichloromethane)
Procedure:
-
Synthesis of the 1,3-Diol:
-
In a round-bottom flask under an inert atmosphere, dissolve the substituted diethyl malonate in anhydrous ethanol.
-
Add sodium ethoxide and paraformaldehyde and stir the reaction mixture at reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Carefully add the crude ester to a suspension of LiAlH₄ in anhydrous THF at 0 °C.
-
Allow the reaction to warm to room temperature and stir until complete.
-
Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and concentrate the filtrate to obtain the crude 1,3-diol, which can be purified by column chromatography.[8]
-
-
Monotosylation:
-
Dissolve the purified 1,3-diol in anhydrous dichloromethane and cool to 0 °C.
-
Add pyridine followed by the dropwise addition of a solution of TsCl in dichloromethane.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the monotosylate.[7]
-
-
Cyclization:
-
Dissolve the monotosylate in anhydrous THF under an inert atmosphere.
-
Add NaH portion-wise at 0 °C and then allow the reaction to stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired 3-substituted oxetane.[7][8]
-
Table 1: Representative Data for Williamson Etherification
| Starting Material (1,3-Diol) | Leaving Group | Base | Solvent | Yield (%) | Reference |
| 2-Phenylpropane-1,3-diol | Tosyl | NaH | THF | 85 | [7] |
| 2-(4-Chlorophenyl)propane-1,3-diol | Tosyl | KOtBu | THF | 79 | [8] |
| 2-Benzylpropane-1,3-diol | Mesyl | NaH | DMF | 82 | [8] |
The Paternò-Büchi Reaction: A Photochemical Approach
The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to directly form an oxetane.[9][10][11] This reaction is particularly useful for accessing structurally complex and strained oxetane systems that may be difficult to synthesize via other methods.
Mechanism and Rationale: The reaction is initiated by the photoexcitation of the carbonyl compound to its excited singlet state (S₁), which can then undergo intersystem crossing to the more stable triplet state (T₁).[10] Both excited states can react with a ground-state alkene through a 1,4-biradical intermediate to form the oxetane product.[9][10] The regioselectivity is determined by the stability of the initially formed biradical intermediate.[10]
Workflow for the Paternò-Büchi Reaction:
Caption: Generalized workflow for the Paternò-Büchi reaction.
Protocol 2: Synthesis of a 3-Substituted Oxetane via a Visible-Light-Mediated Paternò-Büchi Reaction
This protocol outlines a modern approach using a photocatalyst, which allows the reaction to proceed with visible light, enhancing safety and scalability compared to traditional UV sources.[12]
Materials:
-
Aldehyde or ketone
-
Alkene
-
Iridium-based photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆)
-
Anhydrous and degassed solvent (e.g., acetonitrile)
-
Photoreactor equipped with a visible light source (e.g., blue LEDs)
Procedure:
-
Reaction Setup:
-
In a reaction vessel suitable for photochemistry (e.g., a Pyrex tube), combine the carbonyl compound, the alkene (typically in excess), and the photocatalyst.
-
Add the anhydrous and degassed solvent.
-
Seal the vessel and ensure it is under an inert atmosphere (e.g., by purging with argon or nitrogen).
-
-
Irradiation:
-
Place the reaction vessel in the photoreactor and irradiate with the visible light source at a controlled temperature.
-
Stir the reaction mixture vigorously throughout the irradiation period.
-
Monitor the progress of the reaction by TLC or ¹H NMR analysis of aliquots.[12]
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to isolate the desired oxetane regio- and stereoisomers.[12]
-
Table 2: Examples of Visible-Light-Mediated Paternò-Büchi Reactions
| Carbonyl Compound | Alkene | Photocatalyst | Solvent | Yield (%) | Reference |
| Benzaldehyde | 2,3-Dimethyl-2-butene | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | CH₃CN | 95 | [12] |
| Acetophenone | Styrene | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | CH₃CN | 88 | [12] |
| 4-Methoxybenzaldehyde | Furan | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | CH₃CN | 76 | [12] |
Functionalization of Oxetan-3-one and its Derivatives
The availability of oxetan-3-one and other 3-functionalized oxetanes as commercial starting materials has opened up a plethora of synthetic possibilities.[13][14] These building blocks allow for the late-stage introduction of the oxetane motif, which is often advantageous in complex multi-step syntheses.[2]
Key Transformations:
-
Reductive Amination: Oxetan-3-one can undergo reductive amination with a wide range of primary and secondary amines to yield 3-aminooxetanes.[1]
-
Nucleophilic Addition: Organometallic reagents (e.g., Grignard or organolithium reagents) can add to the carbonyl of oxetan-3-one to produce tertiary 3-hydroxyoxetanes.[8][15]
-
Cross-Coupling Reactions: 3-Halooxetanes are excellent precursors for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C and C-N bonds at the 3-position.[1][7]
Workflow for Derivatization of Oxetan-3-one:
Caption: Synthetic pathways from oxetan-3-one.
Protocol 3: Synthesis of a 3-Aminooxetane via Reductive Amination of Oxetan-3-one
Materials:
-
Oxetan-3-one
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Reaction Setup:
-
To a solution of the amine in DCE, add oxetan-3-one.
-
If the amine salt is used, add a suitable base (e.g., triethylamine) to liberate the free amine.
-
Stir the mixture at room temperature for a short period to allow for iminium ion formation.
-
-
Reduction:
-
Add NaBH(OAc)₃ portion-wise to the reaction mixture. The reaction is often mildly exothermic.
-
Stir at room temperature until the reaction is complete (monitored by LC-MS or TLC).
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain the pure 3-aminooxetane.[1]
-
Purification and Characterization
The purification of 3-substituted oxetanes is typically achieved by standard laboratory techniques such as column chromatography on silica gel, distillation, or recrystallization. Due to their polarity, a mixture of non-polar (e.g., hexanes or heptane) and polar (e.g., ethyl acetate or dichloromethane) solvents is commonly used for chromatographic separation.
Characterization of the synthesized oxetanes is crucial to confirm their structure and purity. The following techniques are routinely employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The protons on the oxetane ring typically appear as characteristic multiplets in the ¹H NMR spectrum, often in the range of 4-5 ppm.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can aid in confirming its identity.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of specific functional groups. The C-O-C stretch of the oxetane ring is typically observed in the region of 980-960 cm⁻¹.
Safety and Handling Considerations
While oxetanes are generally more stable than their three-membered epoxide counterparts, they are still strained rings and can undergo ring-opening under certain conditions, particularly in the presence of strong acids or at high temperatures.[1][2] Therefore, it is often prudent to introduce the oxetane motif in the later stages of a synthesis to avoid exposing it to harsh reaction conditions.[2] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should always be followed. All reactions should be performed in a well-ventilated fume hood.
Conclusion
The synthesis of 3-substituted oxetane pharmaceutical intermediates is a dynamic and evolving field. The methods outlined in this guide—Williamson etherification, the Paternò-Büchi reaction, and the derivatization of oxetane building blocks—represent robust and versatile strategies for accessing a wide array of these valuable compounds. A thorough understanding of the underlying mechanisms and careful optimization of reaction conditions are key to the successful synthesis, purification, and characterization of these important intermediates. As the demand for novel therapeutics with improved physicochemical properties continues to grow, the development of innovative and efficient methods for the synthesis of functionalized oxetanes will remain a critical endeavor in the field of drug discovery.
References
-
Taylor & Francis. (2025, December 1). Synthetic oxetanes in drug discovery: where are we in 2025? Retrieved from Taylor & Francis Online: [Link]
-
D'Auria, M., & Racioppi, R. (2014). Oxetane Synthesis through the Paternò-Büchi Reaction. Current Organic Chemistry, 18(1), 25-49. Retrieved from National Institutes of Health: [Link]
-
Goez, A., et al. (2020). Visible-Light-Enabled Paternò–Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. Organic Letters, 22(17), 6785–6790. Retrieved from ACS Publications: [Link]
-
Waser, J., et al. (2017). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 60(8), 3247-3269. Retrieved from National Institutes of Health: [Link]
-
Grygorenko, O. O., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(9), 1638-1662. Retrieved from National Institutes of Health: [Link]
-
American Chemical Society. (n.d.). Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity. Retrieved from American Chemical Society: [Link]
-
Wikipedia. (n.d.). Paternò–Büchi reaction. Retrieved from Wikipedia: [Link]
-
D'Auria, M., & Racioppi, R. (2014). Oxetane Synthesis through the Paternò-Büchi Reaction. Scilit. Retrieved from Scilit: [Link]
-
ResearchGate. (2025, September 11). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from ResearchGate: [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. Retrieved from ACS Publications: [Link]
-
Science of Synthesis. (n.d.). Oxetanes and Oxetan-3-ones. Retrieved from Thieme: [Link]
-
Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. Retrieved from University of Illinois Urbana-Champaign: [Link]
-
Moody, C. J., & O'Connell, M. J. (2001). The stereoselective synthesis of oxetanes; exploration of a new, Mitsunobu-style procedure for the cyclisation of 1,3-diols. Journal of the Chemical Society, Perkin Transactions 1, (21), 2664-2675. Retrieved from RSC Publishing: [Link]
-
Grygorenko, O. O., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Retrieved from ChemRxiv: [Link]
-
Bull, J. A., & Davis, O. A. (2014). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed OH Insertion and CC Bond-Forming Cyclization. Angewandte Chemie International Edition, 53(50), 13838-13842. Retrieved from SciSpace: [Link]
-
Bull, J. A., & Davis, O. A. (2014). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization. Angewandte Chemie International Edition, 53(50), 13838-13842. Retrieved from National Institutes of Health: [Link]
-
ResearchGate. (2025, August 7). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O-H Insertion and C-C Bond-Forming Cyclization. Retrieved from ResearchGate: [Link]
-
Beilstein Journals. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from Beilstein Journals: [Link]
-
Zhang, L., et al. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(41), 14349–14351. Retrieved from National Institutes of Health: [Link]
-
Carreira, E. M., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(7), 743–748. Retrieved from National Institutes of Health: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity - American Chemical Society [acs.digitellinc.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reductive Amination of 3-(oxetan-3-yl)benzaldehyde
Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals working with oxetane-containing building blocks.
The oxetane ring is a highly valuable bioisostere in medicinal chemistry, known to improve aqueous solubility and metabolic stability while reducing lipophilicity. However, its incorporation via the reductive amination of 3-(oxetan-3-yl)benzaldehyde presents unique chemoselectivity and stability challenges. This guide provides field-proven troubleshooting logic, mechanistic insights, and a self-validating experimental protocol to maximize your yield.
Reaction Workflow & Diagnostic Logic
The following diagram maps the intended reductive amination pathway against the three most common failure modes: premature aldehyde reduction, amine overalkylation, and acid-mediated oxetane ring-opening.
Reaction workflow and troubleshooting logic for oxetane-containing reductive aminations.
Troubleshooting Guides & FAQs
Q1: Why is my 3-(oxetan-3-yl)benzaldehyde reducing to the corresponding alcohol instead of forming the desired amine?
The Causality: This is a classic case of premature aldehyde reduction. While sodium triacetoxyborohydride (STAB) is generally selective for imines over ketones, aldehydes are highly electrophilic. The inductive electron-withdrawing effect of the meta-oxetane ring further activates the benzaldehyde carbonyl. If the hydride source is present before the imine fully condenses, STAB will reduce the aldehyde to 3-(oxetan-3-yl)benzyl alcohol. The Fix: Transition from a "direct" to an "indirect" (stepwise) reductive amination. Allow the aldehyde and amine to stir in solution for 1–2 hours to pre-form the imine before introducing the reducing agent. Furthermore, omit acidic additives (like acetic acid) during the imine formation step, as acid catalysis accelerates direct aldehyde reduction[1].
Q2: I am observing degradation and ring-opening of the oxetane moiety during the reaction. How do I prevent this?
The Causality: The oxetane ring is a highly strained four-membered ether (ring strain ~26 kcal/mol). It is highly susceptible to nucleophilic ring-opening when activated by strong Brønsted acids (e.g., TFA, HCl) or strong Lewis acids (e.g., Ti(OiPr)4)[2]. Standard reductive amination protocols often use these harsh acids to drive difficult imine condensations, which is fatal to the oxetane core. The Fix: Maintain a reaction pH between 4.5 and 6.0. STAB inherently provides a mildly acidic environment due to the release of acetate during hydride transfer. If an acid catalyst is absolutely necessary (e.g., when coupling a weakly basic aniline), use no more than 1.0 equivalent of glacial acetic acid. Strictly avoid all transition-metal Lewis acids.
Q3: My LCMS shows a mixture of the desired secondary amine and an overalkylated tertiary amine. How do I improve chemoselectivity?
The Causality: Overalkylation is a kinetic problem. The newly formed secondary amine product is often more nucleophilic than the starting primary amine. If unreacted 3-(oxetan-3-yl)benzaldehyde is still present in the mixture, the secondary amine will rapidly condense with it, leading to a tertiary amine byproduct. The Fix: Invert the stoichiometry. Use a slight excess of the primary amine (1.1 to 1.2 equivalents) relative to the aldehyde. Combined with the stepwise protocol (ensuring all aldehyde is consumed into the imine state before reduction), this mathematically starves the reaction of the free aldehyde required for overalkylation.
Reagent Selection Matrix
Selecting the correct reducing agent is the most critical variable when working with acid-sensitive substrates. The table below summarizes the quantitative and qualitative performance of common hydride sources for this specific transformation.
| Reducing Agent | Imine vs. Aldehyde Selectivity | Oxetane Ring Tolerance | Overalkylation Risk | Optimal pH Range |
| NaBH(OAc)3 (STAB) | Excellent (with pre-formation) | High (Tolerates neutral/mild acid) | Low | 4.0 – 6.0 |
| NaCNBH3 | Good | Moderate (Requires lower pH) | Moderate | 3.0 – 4.0 |
| NaBH4 | Poor (Rapid aldehyde reduction) | High (Tolerates basic media) | High | 7.0 – 9.0 |
| Pd/C + H2 | Good | Low (Risk of hydrogenolysis) | Moderate | Neutral |
Standard Operating Procedure (SOP): Stepwise Reductive Amination
This protocol is designed as a self-validating system . Each phase includes a checkpoint to ensure the chemical state is correct before proceeding, eliminating the guesswork that leads to the failure modes described above.
Materials Required:
-
3-(oxetan-3-yl)benzaldehyde (1.0 eq)
-
Primary Amine (1.1 eq)
-
Sodium Triacetoxyborohydride, NaBH(OAc)3 (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated Aqueous NaHCO3
Step-by-Step Methodology:
-
Imine Pre-formation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-(oxetan-3-yl)benzaldehyde (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCE to achieve a 0.2 M concentration.
-
Causality: DCE is the preferred solvent for STAB reductions as it maximizes the reaction rate and reagent solubility without acting as a protic source[3].
-
-
Incubation & Validation: Stir the mixture at room temperature for 1 to 2 hours.
-
Self-Validation Checkpoint: Pull a reaction aliquot and monitor by TLC or LCMS. Do not proceed to Step 3 until the aldehyde peak is completely consumed or plateaus. This guarantees protection against premature aldehyde reduction.
-
-
Hydride Addition: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)3 (1.5 eq) portionwise over 5 to 10 minutes.
-
Causality: Portionwise addition controls the exotherm and limits the localized concentration of hydride, further suppressing any competitive side reactions.
-
-
Reduction Phase: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 12 hours, monitoring by LCMS until the imine intermediate is fully converted to the secondary amine.
-
Quench & Workup: Cool the reaction back to 0 °C and quench by slowly adding saturated aqueous NaHCO3 until gas evolution ceases (target pH ~8).
-
Causality: The mild basic quench safely hydrolyzes unreacted borohydride, neutralizes any generated acetic acid (protecting the oxetane during workup), and ensures the product amine is fully free-based for efficient organic extraction.
-
-
Isolation: Extract the aqueous layer three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 3-(oxetan-3-yl)benzylamine derivative.
References
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes Source: Organic Process Research & Development (Sciencemadness Archive) URL:[Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews (ACS Publications) URL:[Link]
-
Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents Source: The R. W. Johnson Pharmaceutical Research Institute (Studylib Archive) URL:[Link]
Sources
Technical Support Center: Troubleshooting Low Yields in 3-(Oxetan-3-yl)benzaldehyde Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low yields in palladium-catalyzed cross-coupling reactions involving 3-(oxetan-3-yl)benzaldehyde. The unique structural and electronic properties of the oxetane moiety can present specific challenges, and this resource is designed to help you navigate them effectively.
I. General Troubleshooting & Best Practices
Before diving into reaction-specific issues, it's crucial to ensure your general laboratory practices are optimized for sensitive cross-coupling reactions.
Question: My reaction is sluggish or has stalled completely. What are the first things I should check?
Answer: Low or no conversion is a common problem that can often be traced back to the quality of your reagents and the reaction setup.
-
Reagent Quality:
-
Palladium Catalyst: Ensure your palladium source, whether it's a Pd(0) or Pd(II) precatalyst, has not degraded. Older bottles of catalysts can be less active. Consider using a freshly opened bottle or a more active precatalyst.[1]
-
Ligands: Phosphine ligands are susceptible to oxidation.[2] Use fresh ligands or those that have been stored rigorously under an inert atmosphere.
-
Solvents & Base: Use anhydrous and properly degassed solvents.[2] The purity and physical state of your base are also critical; ensure it is finely powdered and dry.[1]
-
-
Reaction Setup:
-
Degassing: Oxygen can deactivate your Pd(0) catalyst and oxidize phosphine ligands, leading to catalyst death and an increase in side reactions like homocoupling.[2] Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[2][3]
-
Temperature: Many coupling reactions require heating to proceed at a reasonable rate. If your reaction is slow at a lower temperature (e.g., 80°C), a cautious increase may improve the yield. However, be aware that excessive heat can lead to catalyst decomposition.[2][4]
-
Question: I'm observing significant formation of side products. What are the likely culprits?
Answer: The formation of side products often points to issues with the stability of your starting materials or catalyst, or the presence of contaminants.
-
Homocoupling: The coupling of two molecules of your boronic acid (in Suzuki reactions) or two molecules of your aryl halide is a common side reaction. This is often caused by the presence of oxygen.[5] Rigorous degassing is the primary solution.[2] Using a Pd(0) source from the start, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can also mitigate this issue.[1][2]
-
Protodeboronation (Suzuki Reactions): This is the replacement of the boronic acid group with a hydrogen atom, a major cause of low yields.[1] This can be minimized by using milder reaction conditions (lower temperature, weaker base) or by using a more stable boronic ester, such as a pinacol or MIDA boronate.[5][6]
-
Oxetane Ring Opening: The oxetane ring is generally stable but can be susceptible to ring-opening under strongly acidic or Lewis acidic conditions, or at very high temperatures for extended periods.[7][8][9] If you suspect this is an issue, consider using milder bases and avoiding high reaction temperatures.
II. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. However, the specifics of your substrates can necessitate careful optimization.
Question: My Suzuki coupling of 3-(oxetan-3-yl)benzaldehyde with an arylboronic acid is giving a low yield. How can I improve it?
Answer: Low yields in Suzuki couplings with this substrate can often be attributed to suboptimal catalyst, ligand, or base selection.
Troubleshooting Workflow for Suzuki Coupling
Caption: A logical workflow for troubleshooting a sluggish Suzuki coupling reaction.[2]
Key Parameters to Optimize:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ with a suitable ligand, or a pre-formed catalyst like Pd(PPh₃)₄. | Pd(II) sources are common, but require in-situ reduction which can sometimes be inefficient. Pd(0) sources can be more reliable.[2][5] |
| Ligand | For electron-rich aryl halides, consider bulky, electron-rich phosphine ligands like SPhos or XPhos.[1][3] | These ligands promote the oxidative addition step, which can be slow with electron-rich partners.[6] |
| Base | Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective and are less likely to promote side reactions.[1][4][10] | Strong bases can sometimes lead to decomposition of sensitive substrates. |
| Solvent | A mixture of an organic solvent like dioxane or toluene with water is common.[4][10] | The water is often necessary to facilitate the transmetalation step. |
General Protocol for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add 3-(oxetan-3-yl)benzaldehyde (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (1-5 mol%) and ligand (if necessary).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until completion (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[1]
III. Buchwald-Hartwig Amination
This reaction is a powerful tool for forming C-N bonds, but it is highly dependent on the choice of ligand.
Question: I'm struggling with the Buchwald-Hartwig amination of an aryl halide with 3-(oxetan-3-yl)aniline. What should I try?
Answer: The success of a Buchwald-Hartwig amination is critically dependent on the ligand used with the palladium catalyst. The steric and electronic properties of the ligand facilitate the key steps of the catalytic cycle.
Catalytic Cycle and Points of Failure
Caption: The catalytic cycle of the Buchwald-Hartwig amination.[11][12]
Ligand Selection is Key
The choice of phosphine ligand is the most critical parameter in a Buchwald-Hartwig amination.[11][13] Bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") have been developed to address a wide range of substrates.[14][15]
| Ligand Family | Typical Applications |
| Josiphos Ligands | Effective for a range of couplings, particularly with aryl chlorides. |
| Buchwald Ligands (e.g., XPhos, SPhos, RuPhos) | Offer broad scope for coupling primary and secondary amines with aryl halides and triflates.[13][15] |
| BrettPhos | Particularly useful for the amination of primary amines and amides.[13] |
Troubleshooting Steps:
-
Change the Ligand: This is the most impactful change you can make. If you are using a simple ligand like PPh₃, switching to a more specialized Buchwald-type ligand will likely improve your results dramatically.[15][16]
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and sodium tert-butoxide (NaOtBu) are common choices. Be aware that some functional groups may not be compatible with strong bases.[11]
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are generally used.
IV. Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynes.
Question: My Sonogashira coupling between 3-(oxetan-3-yl)iodobenzaldehyde and a terminal alkyne is not working well. What can I do?
Answer: The Sonogashira coupling typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[17][18] Low yields can often be traced to issues with one of these components or the reaction conditions.
Key Considerations for Sonogashira Coupling:
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Ensure it is fresh and has not been oxidized.
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used. It also often serves as the solvent.
-
Palladium and Ligand: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are common catalysts.[19]
-
Anaerobic Conditions: The reaction is sensitive to oxygen, so proper degassing and maintenance of an inert atmosphere are crucial.[17][18]
General Protocol for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).[18]
-
Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 2.0 equiv).[18]
-
Add the terminal alkyne (1.2 equiv).[18]
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Upon completion, work up the reaction by diluting with an organic solvent and washing with saturated aqueous ammonium chloride and brine.[18]
-
Dry, concentrate, and purify the product.
V. References
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
ResearchGate. (2026, February 5). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
ResearchGate. (2016, July 12). (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
University of South Florida. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The Buchwald-Hartwig Amination after 25 Years. Retrieved from [Link]
-
J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. Retrieved from [Link]
-
Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved from [Link]
-
ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. Retrieved from [Link]
-
ScholarWorks. (n.d.). Cross-Electrophile Coupling of Oxetanes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Retrieved from [Link]
-
Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). A 3 coupling reaction of benzaldehyde, piperidine, and phenylacetylene with Au nanoclusters as catalysts a. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. hammer.purdue.edu [hammer.purdue.edu]
- 13. entegris.com [entegris.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. jk-sci.com [jk-sci.com]
Technical Support Center: Strategies for Removing Unreacted Aldehyde from Oxetane Reaction Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common synthetic challenge: the removal of unreacted aldehydes from reaction mixtures containing valuable oxetane products. The stability of the oxetane ring is paramount, and this document is structured to help you select and implement a purification strategy that preserves your target molecule while achieving high purity.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the purification of oxetane-containing compounds.
Q1: My TLC shows a persistent aldehyde spot after the reaction. What's the first and safest method I should try?
The most robust and generally safest first-pass method is a liquid-liquid extraction using an aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅).[1][2] This technique is highly selective for aldehydes. It works by forming a water-soluble bisulfite adduct with the aldehyde, which is then easily partitioned into the aqueous phase and removed.[1][3][4] This method avoids harsh pH conditions that could compromise the integrity of the oxetane ring.
Q2: Is it safe to use acidic conditions to quench or purify my oxetane product?
Caution is strongly advised. The oxetane ring, while more stable than an epoxide, is susceptible to ring-opening under acidic conditions, especially in the presence of nucleophiles.[5][6] The stability is highly dependent on the substitution pattern; 3,3-disubstituted oxetanes are notably more stable and may tolerate mildly acidic conditions.[5][7] However, as a general rule, you should avoid strong acids during workup and purification unless the stability of your specific oxetane has been previously established. Basic conditions are generally well-tolerated.[5][6]
Q3: How do I choose between a bisulfite wash, scavenger resins, and column chromatography?
The choice depends on the scale of your reaction, the properties of your product, and the nature of the aldehyde.
-
Bisulfite Wash: Excellent for most aldehydes on nearly any scale. It's fast, inexpensive, and highly effective. It's the recommended starting point.
-
Scavenger Resins: Ideal for smaller-scale reactions or when you need to avoid an aqueous workup. These polymer-supported reagents (e.g., hydrazine or amine resins) react selectively with the aldehyde, which is then removed by simple filtration.[8][9][10] This method offers a very clean and simple workup.
-
Column Chromatography: A standard method that can be effective if the polarity difference between your oxetane product and the aldehyde is significant.[11][12] However, if the polarities are similar, co-elution is a common problem, making this method less reliable as a sole solution. It is often best used after a primary removal method like a bisulfite wash to remove other impurities.
Q4: How can I confirm that all the aldehyde has been completely removed?
Complete removal should be verified analytically.
-
Thin-Layer Chromatography (TLC): The most immediate method. The spot corresponding to the aldehyde should be completely absent in the lane of your purified product. Use a stain that visualizes aldehydes (like 2,4-dinitrophenylhydrazine, DNPH) if the aldehyde is not UV-active.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative confirmation of purity.[13] For aldehydes lacking a strong chromophore, derivatization with an agent like DNPH is a common strategy to allow for sensitive UV detection.[14][15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for volatile aldehydes, providing high sensitivity and specificity.[16]
-
¹H NMR Spectroscopy: The absence of the characteristic aldehyde proton signal (typically 9-10 ppm) in the NMR spectrum of your purified product is a strong indicator of its removal.
Part 2: In-Depth Troubleshooting & Protocols
This section provides detailed experimental protocols and the scientific rationale behind them.
Decision-Making Workflow for Aldehyde Removal
The following diagram outlines a logical approach to selecting the appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Method 1: Selective Removal by Aqueous Extraction (The Bisulfite Wash)
This is the most common and highly recommended method. The nucleophilic bisulfite ion attacks the electrophilic carbonyl carbon of the aldehyde to form a tetrahedral intermediate, which then rearranges to the stable, water-soluble sulfonic acid salt (the adduct).[1]
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅).
-
Agitation: Shake the funnel vigorously for 2-5 minutes. Vent frequently, as some sulfur dioxide gas may be generated.[3]
-
Separation: Allow the layers to separate. The aqueous layer (bottom) now contains the aldehyde-bisulfite adduct, while your oxetane product remains in the organic layer (top).
-
Work-up: Drain the aqueous layer. Wash the organic layer sequentially with deionized water and then with brine to remove residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified oxetane product.
Caption: Workflow for purification via bisulfite extraction.
| Issue | Potential Cause | Solution |
| Aldehyde remains in organic layer (checked by TLC) | 1. Insufficient shaking/reaction time. 2. Sterically hindered or unreactive aldehyde. | 1. Increase agitation time to 10-15 minutes. 2. Add a phase-transfer catalyst (e.g., TBAB) or a miscible co-solvent like methanol (MeOH) or dimethylformamide (DMF) to the initial mixture to improve reaction rates.[1][4] |
| Emulsion forms at the interface | High concentration of crude material or fine particulates. | Add brine (saturated NaCl solution) to help break the emulsion. If persistent, filter the entire mixture through a pad of Celite. |
| Product loss | The oxetane product has some water solubility. | Perform a back-extraction of the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. |
Method 2: Solid-Phase Scavenging
Polymer-supported scavengers are functionalized resins that covalently bind to excess reagents or byproducts. For aldehydes, resins functionalized with hydrazine or amine groups are highly effective.[8][9] The resulting hydrazone or imine remains attached to the solid support, allowing for removal by simple filtration.
-
Dissolution: Dissolve the crude reaction mixture in a suitable solvent (e.g., THF, DCM).
-
Resin Addition: Add the scavenger resin (typically 2-4 equivalents relative to the excess aldehyde).
-
Agitation: Gently agitate the suspension at room temperature. Reaction progress can be monitored by taking small aliquots of the supernatant and analyzing by TLC.
-
Filtration: Once the aldehyde is consumed, filter the mixture to remove the resin.
-
Work-up: Wash the collected resin with a small amount of fresh solvent. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
| Method | Pros | Cons | Best For |
| Bisulfite Wash | Inexpensive, highly effective, scalable, rapid.[3] | Requires aqueous workup, may form emulsions. | General purpose, most reaction scales. |
| Scavenger Resin | Simple filtration workup, no aqueous phase, high selectivity.[8] | Higher cost, may require longer reaction times, best for smaller scale. | High-throughput synthesis, water-sensitive products. |
| Chromatography | Can remove multiple impurities simultaneously. | Can be slow, uses large solvent volumes, risk of co-elution. | Products with significantly different polarity from the aldehyde. |
| Chemical Quench | Can simplify the mixture for subsequent chromatography. | Adds another reagent and byproduct, may complicate workup. | Cases where the aldehyde is difficult to separate by other means. |
Method 3: Chromatographic Purification
Standard flash column chromatography on silica gel can be used, but success is highly dependent on the polarity difference between the oxetane and the aldehyde.
-
Solvent System: Use a solvent system that provides good separation (ΔRf > 0.2) between the aldehyde and the oxetane product on an analytical TLC plate. Hexane/Ethyl Acetate is a common starting point.
-
Column Loading: For difficult separations, dry loading the crude material onto a small amount of silica is recommended over wet loading to improve resolution.
-
Pro-Tip: If co-elution is an issue, consider first applying one of the other methods (bisulfite wash or scavenger) to remove the bulk of the aldehyde before running a column to purify the product from other reaction impurities.
Method 4: Chemical Conversion (Quenching) Prior to Purification
If an aldehyde proves difficult to remove, a viable strategy is to chemically transform it into a more easily separable compound. A mild reduction is often the best approach.
-
Cooling: Cool the crude reaction mixture (in a solvent like methanol or ethanol) to 0 °C in an ice bath.
-
Addition of Reductant: Slowly add sodium borohydride (NaBH₄, ~1.5 equivalents relative to the excess aldehyde) portion-wise. NaBH₄ is a mild reducing agent that will selectively reduce aldehydes and ketones to their corresponding alcohols without affecting most other functional groups or the oxetane ring.[17]
-
Reaction: Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the disappearance of the aldehyde by TLC.
-
Quench: Carefully quench the excess NaBH₄ by the slow addition of water or acetone.
-
Work-up: Concentrate the mixture and perform a standard aqueous workup. The aldehyde is now converted to an alcohol, which will have a different polarity and is often much easier to separate from the desired oxetane product by column chromatography.
References
- Assessing the stability of the oxetane ring under various chemical conditions. (n.d.). Benchchem.
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.). ChemRxiv.
- Application Notes and Protocols for the Synthesis of Oxetane-Containing Heterocycles. (n.d.). Benchchem.
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 53(9), 3227–3246. Retrieved from [Link]
- Aldehyde Quantification: Laboratory Methods and Importance. (n.d.). NANOLAB.
- Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. (n.d.). Benchchem.
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). Molecules, 24(11), 2149. Retrieved from [Link]
- ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR. (n.d.). Formacare.
-
Delbono, V., et al. (2022). Novel Method of Analysis for the Determination of Residual Formaldehyde by High-Performance Liquid Chromatography. International Journal of Analytical Chemistry. Retrieved from [Link]
-
How can I remove aldehyde from a schiff base reaction? (2020). ResearchGate. Retrieved from [Link]
-
Chemical Space Exploration of Oxetanes. (2020). International Journal of Molecular Sciences, 21(21), 8199. Retrieved from [Link]
-
Synthetic oxetanes in drug discovery: where are we in 2025? (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Retrieved from [Link]
- Production of a low-cost scavenger resin to capture aldehydes and ketones in solutions. (2025). Journal of the Brazilian Chemical Society.
-
Separation of Aldehydes and Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol. (2022). JoVE (Journal of Visualized Experiments). Retrieved from [Link]
-
New Scavenger Resin for the Reversible Linking and Monoprotection of Functionalized Aromatic Aldehydes. (2004). Organic Letters, 6(22), 3977–3980. Retrieved from [Link]
-
How to get rid of aldehyde from reaction mixture. (2025). Reddit. Retrieved from [Link]
-
Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE (Journal of Visualized Experiments), (134), e57639. Retrieved from [Link]
-
Reduction of Aldehydes and Ketones. (2014). YouTube. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. nano-lab.com.tr [nano-lab.com.tr]
- 14. formacare.eu [formacare.eu]
- 15. Novel Method of Analysis for the Determination of Residual Formaldehyde by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Handling & Stabilizing 3-(oxetan-3-yl)benzaldehyde
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with 3-(oxetan-3-yl)benzaldehyde . Due to its unique bifunctional nature, this building block is notoriously prone to rapid degradation if mishandled. This portal provides the mechanistic causality behind its instability, self-validating rescue protocols, and preventative workflows.
The Mechanistic Root of the Problem: An Auto-Catalytic Loop
To effectively stabilize 3-(oxetan-3-yl)benzaldehyde, one must understand the conflicting chemical nature of its two functional groups:
-
The Aldehyde Moiety: Like most benzaldehydes, this group is highly susceptible to radical auto-oxidation when exposed to atmospheric oxygen and light, rapidly converting into 3-(oxetan-3-yl)benzoic acid[1],[2].
-
The Oxetane Ring: Oxetanes are strained four-membered cyclic ethers (ring strain ~107 kJ/mol). While they demonstrate remarkable stability under basic conditions[3],[4], they are highly susceptible to cationic ring-opening polymerization (ROP) when exposed to Brønsted or Lewis acids[5],[6].
The Causality of Polymerization: The degradation of this molecule is an auto-catalytic loop . Improper storage allows trace oxygen to oxidize the aldehyde into a carboxylic acid. This newly generated acid acts as an internal catalyst, protonating the oxetane oxygen and triggering a rapid cationic ROP cascade[7]. The result is the irreversible transformation of a pure liquid monomer into a viscous polyether gel.
Mechanistic pathway of auto-catalytic degradation and targeted stabilization interventions.
Troubleshooting Guide
Q: My sample has turned from a free-flowing liquid to a highly viscous gel. Can it be salvaged? A: No. A viscous gel indicates that advanced cationic ring-opening polymerization has occurred. The polyether network cannot be depolymerized back into the monomer. The material must be discarded. To prevent this in the future, implement Protocol B (below) immediately upon receiving a new batch.
Q: I observe a new broad peak in my ¹H NMR spectrum around 10.0–12.0 ppm, and the oxetane proton signals are shifting/broadening. Is it ruined? A: Not necessarily. The peak at 10.0–12.0 ppm indicates the formation of the carboxylic acid (early-stage oxidation). The broadening of the oxetane signals suggests the very beginning of oligomerization. You can rescue the remaining intact monomer by immediately executing Protocol A .
Q: Can I purify 3-(oxetan-3-yl)benzaldehyde using standard silica gel chromatography? A: Do not use untreated silica gel. Standard silica gel is inherently acidic and will induce oxetane ring-opening directly on the column[6]. You must deactivate the silica gel by pre-flushing the column with an eluent containing 1–2% triethylamine (TEA), or alternatively, use basic alumina as your stationary phase.
Self-Validating Experimental Protocols
Protocol A: Rescue and Purification of Early-Stage Degraded Material
Use this protocol if NMR indicates trace acid formation but the sample is still a mobile liquid.
-
Dissolution: Dissolve the contaminated 3-(oxetan-3-yl)benzaldehyde in a non-polar organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a 1:10 ratio.
-
Basic Wash (Acid Removal): Transfer to a separatory funnel and wash the organic layer twice with an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃).
-
Self-Validation Step: Test the aqueous layer with pH paper after the second wash. The pH must read >7. If it is acidic or neutral, perform a third wash. This ensures all auto-catalytic acid is neutralized.
-
-
Drying (Critical Step): Separate the organic layer and dry it over anhydrous Potassium Carbonate (K₂CO₃).
-
Concentration: Filter off the K₂CO₃ and concentrate the filtrate under reduced pressure at a low bath temperature (<30°C) to prevent thermal degradation.
-
Stabilization: Immediately proceed to Protocol B.
Protocol B: Optimal Long-Term Storage Workflow
Execute this workflow for all fresh or newly purified batches.
-
Aliquoting: Divide the bulk material into single-use amber glass vials. This prevents repeated oxygen exposure to the main batch and blocks UV light-induced radical oxidation.
-
Chemical Stabilization: Add a trace amount of a basic stabilizer to each vial. We recommend either 0.1% w/w solid anhydrous K₂CO₃ or 100 ppm of N,N-Diisopropylethylamine (DIPEA) . Because oxetanes are highly stable in base[4], this acts as a chemical "insurance policy" to instantly neutralize any acid that forms.
-
Inerting: Purge the headspace of each vial with dry Argon or Nitrogen.
-
Self-Validation Step: For maximum stability, bubble the inert gas directly through the liquid for 2 minutes using a fine needle before sealing, ensuring dissolved oxygen is displaced.
-
-
Temperature Control: Seal tightly with PTFE-lined caps and store at -20°C .
Quantitative Storage Data & Shelf-Life Projections
The following table summarizes the causal relationship between storage conditions and the expected integrity of 3-(oxetan-3-yl)benzaldehyde.
| Storage Temperature | Atmosphere | Additive / Stabilizer | Risk of Polymerization | Expected Shelf Life |
| Room Temp (20°C) | Ambient Air | None | CRITICAL (Rapid auto-catalysis) | < 1 Week |
| 2–8°C (Fridge) | Ambient Air | None | HIGH (Slow oxidation to acid) | 1–2 Months |
| -20°C (Freezer) | Ambient Air | None | MODERATE (Acid forms slowly) | 3–6 Months |
| -20°C (Freezer) | Argon / Nitrogen | None | LOW (Oxidation halted) | 12 Months |
| -20°C (Freezer) | Argon / Nitrogen | 0.1% K₂CO₃ or DIPEA | NEGLIGIBLE (Fully stabilized) | > 24 Months |
References
1.[3] Assessing the stability of the oxetane ring under various chemical conditions - Benchchem. 2.[7] Ring-opening Polymerization of Oxetane Initiated with Solid-acid Catalyst Based on Heteropolyacid Salt - Oxford Academic. 3.[5] Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers - RadTech. 4.[4] Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks - ChemRxiv. 5.[6] Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. 6.[1] Synthesis of carboxylic acids by oxidation of aldehydes - Organic Chemistry Portal. 7.[2] 19.3: Oxidation of Aldehydes and Ketones - Chemistry LibreTexts.
Sources
Validation & Comparative
Comparative 1H NMR Analysis Guide: 3-(Oxetan-3-yl)benzaldehyde
Topic: 1H NMR spectrum analysis of 3-(oxetan-3-yl)benzaldehyde Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Oxetane "Bioisostere" Challenge
In modern drug discovery, the oxetane ring has emerged as a critical bioisostere for gem-dimethyl and carbonyl groups, offering improved metabolic stability and solubility. However, for the synthetic chemist, 3-(oxetan-3-yl)benzaldehyde presents a unique analytical challenge. Its NMR signature is defined by the interplay between the electron-withdrawing aldehyde and the strained oxetane ether.
This guide moves beyond simple peak listing. It compares the Standard Chloroform (CDCl₃) protocol against the Polar Aprotic (DMSO-d₆) alternative, providing a definitive framework for distinguishing the intact oxetane ring from common ring-opened impurities (diols) and starting materials.
Structural Analysis & Theoretical Assignment
The molecule consists of two distinct magnetic domains: the aromatic benzaldehyde core and the aliphatic oxetane ring. The coupling between these domains is minimal, but the internal coupling within the oxetane ring (AA'BB'X system) is diagnostic.
The Diagnostic "Fingerprint" Region
The oxetane ring protons (H-2, H-3, H-4) do not appear as simple triplets or doublets. Due to the ring puckering and the chiral center created at C-3 (pseudo-asymmetry relative to the faces), the methylene protons often display complex second-order effects.
-
H-a (Methine, C3): Connects the ring to the aryl group.
-
H-b/H-c (Methylenes, C2/C4): Protons cis to the aryl group are magnetically non-equivalent to those trans to the aryl group.
Graphviz Visualization: Structural Splitting Tree
The following diagram illustrates the logical flow of signal splitting and assignment.
Caption: Logical splitting tree for 3-(oxetan-3-yl)benzaldehyde. Note the distinct separation between the simple aldehyde singlet and the complex oxetane multiplets.
Comparative Analysis: Solvent Selection
The choice of solvent is not merely about solubility; it determines the resolution of the critical oxetane multiplets and the visibility of labile impurities.
Method A: CDCl₃ (The Standard)
-
Pros: Excellent resolution of the aromatic region; no interference with oxetane protons (4.0–5.5 ppm) from the water peak (~1.6 ppm).
-
Cons: Acidic nature of CDCl₃ can catalyze acetal formation if alcohols are present; potential overlap of solvent satellite peaks with minor impurities.[1]
-
Verdict: Preferred for Purity Assays.
Method B: DMSO-d₆ (The Alternative)
-
Pros: Solubilizes polar impurities (diols, acids); shifts water peak to ~3.3 ppm.[2]
-
Cons: The water peak (broad, ~3.3 ppm) can sometimes tail into the oxetane methine region if the sample is "wet". Viscosity leads to broader linewidths.[1]
-
Verdict: Preferred for Crude Reaction Mixtures (to see OH signals of ring-opened byproducts).[1]
Comparative Data Table: Chemical Shift Assignments
| Proton Env. | Multiplicity | Shift (δ) in CDCl₃ | Shift (δ) in DMSO-d₆ | Mechanistic Insight |
| -CHO | Singlet (1H) | 10.02 | 10.05 | Highly deshielded by carbonyl anisotropy.[1] |
| Ar-H2 | Singlet (br) | 7.85 | 7.90 | Ortho to CHO and Oxetane; most deshielded aromatic.[1] |
| Ar-H6 | Doublet | 7.78 | 7.82 | Ortho to CHO; strong deshielding.[1] |
| Ar-H4 | Doublet | 7.65 | 7.70 | Para to CHO; Ortho to Oxetane.[1] |
| Ar-H5 | Triplet | 7.55 | 7.60 | Meta to CHO; least deshielded.[1] |
| Ox-CH₂ (a) | Triplet/dd | 5.10 | 4.95 | Protons cis to aryl ring (anisotropic deshielding).[1] |
| Ox-CH₂ (b) | Triplet/dd | 4.75 | 4.65 | Protons trans to aryl ring.[1] |
| Ox-CH | Multiplet | 4.35 | 4.45 | Methine proton; shielded relative to CH₂ due to ring current position.[1] |
Note: Shifts are approximate and may vary by ±0.05 ppm depending on concentration and temperature.
Critical Quality Attribute: Impurity Profiling
The primary failure mode in synthesizing this compound is the ring opening of the oxetane (acid-catalyzed hydrolysis) or oxidation of the aldehyde .
Distinguishing Product vs. Ring-Opened Diol
The oxetane ring is strained.[1] If it opens, it forms a 1,3-diol structure.
-
Intact Oxetane: Signals at 4.3 – 5.1 ppm (Integral = 5H total).[1]
-
Ring-Opened (Diol): Signals shift upfield to 3.5 – 4.0 ppm (typical aliphatic alcohol range).[1]
-
Key Indicator: In DMSO-d₆, the diol will show distinct -OH doublets/triplets at 4.5–5.0 ppm, which are absent in the oxetane spectrum.
Distinguishing Product vs. Starting Material (3-Bromobenzaldehyde)
-
3-Bromobenzaldehyde: Lacks the 4.0–5.5 ppm aliphatic signals entirely.[1]
-
Aromatic Region: The integration pattern changes.[1][3][4][5] 3-Bromobenzaldehyde has a distinct pattern where the proton ortho to Br is shielded differently than the proton ortho to the Oxetane.
Experimental Protocol: High-Fidelity Acquisition
To ensure data integrity suitable for publication or regulatory filing, follow this self-validating protocol.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the solid.
-
Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.
-
Why? TMS provides an internal anchor (0.00 ppm) essential for accurate reporting of the subtle oxetane shifts.
-
-
Filtration: If the solution is cloudy (polymer/salt residues), filter through a cotton plug into the NMR tube.
-
Risk:[3] Suspended solids cause line broadening, obscuring the fine splitting of the oxetane multiplets.
-
Step 2: Acquisition Parameters (400 MHz+)
-
Pulse Angle: 30° (allows faster relaxation).[1]
-
Relaxation Delay (D1): Set to 5 seconds .
-
Reasoning: The aldehyde proton has a long T1 relaxation time.[1] A short D1 (e.g., 1s) will suppress the aldehyde integration, leading to a false ratio (e.g., 0.7 : 5 instead of 1 : 5).
-
-
Scans (NS): 16 (sufficient for >95% purity), 64 (for impurity detection <1%).
Step 3: Processing & Integration Validation
-
Phase Correction: Manual phasing is required.[1] The aldehyde peak (far downfield) often phases differently than the upfield oxetane peaks.
-
Integration Check (The "Self-Check"):
-
Calibrate the Aldehyde singlet (10.0 ppm) to 1.00 .
-
Check the Aromatic region (7.5–7.9 ppm). Sum should be 4.00 ± 0.1 .
-
Check the Oxetane region (4.3–5.2 ppm). Sum should be 5.00 ± 0.1 .
-
Failure Criteria: If Oxetane integral < 4.8, suspect ring degradation or solvent occlusion.
-
Workflow Visualization: Purity Assessment
Caption: Decision matrix for validating the purity of 3-(oxetan-3-yl)benzaldehyde batches.
References
-
Wuitschik, G., et al. (2006).[6] "Oxetanes as Promising Modules in Drug Discovery."[1][6][7] Angewandte Chemie International Edition. Link
-
Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Medicinal Chemistry." Chemical Reviews. Link
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Link
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 11789254, 3-Phenyloxetane." Link
Sources
- 1. 3-Phenyloxetane | C9H10O | CID 11789254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. compoundchem.com [compoundchem.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
A Comparative Guide: Metabolic Stability of 3-(Oxetan-3-yl)benzaldehyde vs. 3-Isopropylbenzaldehyde in Drug Design
Introduction
In hit-to-lead and lead optimization campaigns, the substitution of metabolically labile alkyl groups with bioisosteric equivalents is a foundational strategy for improving pharmacokinetics. This guide objectively compares two critical chemical building blocks: 3-isopropylbenzaldehyde and 3-(oxetan-3-yl)benzaldehyde .
While the isopropyl group is a classic motif for filling hydrophobic pockets, its high lipophilicity and susceptibility to Cytochrome P450 (CYP450) oxidation often lead to severe pharmacokinetic liabilities. Conversely, the that maintains similar steric bulk while profoundly altering the physicochemical and metabolic profile of the host molecule[1].
Part 1: Mechanistic Causality: Why Oxetane Outperforms Isopropyl
To understand the metabolic stability differences between these two motifs, we must examine the underlying physical chemistry governing CYP450-mediated hydrogen atom transfer (HAT).
The Vulnerability of the Isopropyl Group
The isopropyl moiety contains a highly vulnerable tertiary methine C-H bond and six primary methyl C-H bonds. The tertiary C-H bond has a relatively low Bond Dissociation Energy (BDE), making it a prime target for electrophilic hydrogen abstraction by the high-valent oxo-iron species of CYP450 enzymes in the liver. This rapid oxidation typically leads to hydroxylation, subsequent phase II conjugation, and rapid systemic clearance.
The Oxetane Shield (Electronic and Steric Effects)
Replacing the central carbon of an isopropyl (or gem-dimethyl) group with an oxygen atom to form an oxetane ring fundamentally alters the electronic and structural landscape of the molecule:
-
Inductive Deactivation: The electronegative oxygen atom exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the adjacent carbons, rendering them electron-poor and highly resistant to electrophilic attack by CYP450.
-
Hybridization and Ring Strain: The oxetane ring is highly strained, with internal bond angles compressed to approximately 90°. To accommodate this geometry, the internal C-C and C-O bonds utilize higher p-character. Consequently, the exocyclic C-H bonds gain significant s-character. Increased s-character directly increases the BDE of these C-H bonds[2], raising the activation energy required for CYP450-mediated HAT.
-
Lipophilicity Reduction: The oxetane oxygen acts as a hydrogen bond acceptor, compared to the lipophilic isopropyl group[1]. Lower lipophilicity generally reduces non-specific hydrophobic binding to the CYP450 active site, further decreasing intrinsic clearance.
Diagram 1: CYP450 metabolic pathway comparison between isopropyl and oxetane moieties.
Part 2: Quantitative Data Comparison
The following table summarizes the representative physicochemical and in vitro ADME properties when comparing an isopropyl-bearing scaffold to its oxetane-matched pair. These benchmark values illustrate the profound impact of this [1].
| Property | 3-Isopropyl Motif | 3-(Oxetan-3-yl) Motif | Impact on Drug Design |
| Lipophilicity (cLogP) | High (~ +1.5 contribution) | Low (~ -0.5 contribution) | Oxetane reduces non-specific binding and toxicity risks. |
| Aqueous Solubility | Poor | High (up to 4000x increase) | Enhances oral bioavailability and formulation ease. |
| HLM Intrinsic Clearance ( | High (Rapid metabolism) | Low (Metabolically stable) | Prolongs half-life ( |
| CYP450 Inhibition | Moderate to High liability | Low liability | Reduces risk of drug-drug interactions (DDIs). |
Part 3: Experimental Protocol: Validating Metabolic Stability via HLM Assay
To objectively quantify the metabolic stability of compounds derived from 3-(oxetan-3-yl)benzaldehyde versus 3-isopropylbenzaldehyde, a Human Liver Microsome (HLM) stability assay must be performed. The following protocol is designed as a self-validating system to ensure data integrity and rule out false positives.
Step-by-Step Methodology
-
Reagent Preparation: Prepare a 1 µM solution of the test compound (isopropyl vs. oxetane derivative) and 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-Incubation: Incubate the mixture for 5 minutes at 37°C to achieve thermal equilibrium.
-
Reaction Initiation: Add 1 mM NADPH (a required cofactor for CYP450 enzymes) to initiate the metabolic reaction.
-
Self-Validation Step: Run a parallel "-NADPH" control. If the compound degrades in the absence of NADPH, it indicates chemical instability (e.g., aldehyde oxidation/hydrolysis) rather than CYP450-mediated metabolism.
-
-
Aliquot Sampling: Remove 50 µL aliquots at precise time points: 0, 5, 15, 30, 45, and 60 minutes.
-
Reaction Quenching: Immediately mix each aliquot with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent denatures the CYP450 enzymes, instantly halting the reaction.
-
Protein Precipitation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Inject the clear supernatant into an LC-MS/MS system to quantify the remaining percentage of the parent compound relative to the internal standard.
-
Data Processing: Plot the natural log of the remaining parent compound versus time to calculate the elimination rate constant (
), half-life ( ), and intrinsic clearance ( ).-
Self-Validation Step: Include Verapamil (known high clearance) and Warfarin (known low clearance) as positive controls to validate the enzymatic viability of the specific HLM batch used.
-
Diagram 2: Step-by-step workflow for the Human Liver Microsome (HLM) stability assay.
Conclusion
The strategic replacement of a 3-isopropylbenzaldehyde building block with 3-(oxetan-3-yl)benzaldehyde represents a masterclass in modern medicinal chemistry. By leveraging the unique hybridization, ring strain, and inductive effects of the oxetane ring, researchers can effectively shield the molecule from CYP450-mediated clearance while simultaneously improving aqueous solubility. This bioisosteric switch transforms metabolically vulnerable hits into robust, developable lead compounds.
References
-
Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. URL:[Link]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 9052–9067. URL:[Link]
-
Zheng, Y., & Wipf, P. (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry. URL:[Link]
Sources
Oxetane vs. Cyclobutane: Bioisosteric Engineering in Benzaldehyde Scaffolds
Executive Summary
In modern medicinal chemistry, the "magic methyl" effect has been superseded by the "oxetane effect." While cyclobutane and gem-dimethyl groups have long been used to sterically lock conformations or block metabolic hotspots in benzaldehyde-derived drugs, they often impose a heavy lipophilicity penalty (increasing LogP).
This guide compares Oxetane (an oxygen-containing four-membered ring) against Cyclobutane (the carbocyclic analog) specifically within the context of benzaldehyde-derived scaffolds . The oxetane ring acts as a superior bioisostere for the carbonyl group of benzaldehydes and the gem-dimethyl group, offering a "solubility cliff" while maintaining metabolic stability.
Part 1: Physicochemical Profiling
The substitution of a cyclobutane ring with an oxetane ring in a benzaldehyde derivative (e.g., converting a benzyl-cyclobutane to a benzyl-oxetane) fundamentally alters the molecular property profile.
Comparative Metrics Matrix
| Feature | Cyclobutane Analog | Oxetane Bioisostere | Impact of Switch |
| Lipophilicity (LogP) | High (Lipophilic) | Low (Polar) | ΔLogP ≈ -1.0 to -1.3 (Significant reduction) |
| Aqueous Solubility | Low | High | >10-fold increase (H-bond acceptor capability) |
| Metabolic Stability | Moderate (C-H oxidation risk) | High | Blocks P450 oxidation at the ring; no hydrolytic liability. |
| Ring Geometry | Puckered (~30°) | Nearly Planar (~8.7°) | Altered vector alignment of substituents. |
| H-Bonding | None | Strong Acceptor | Oxygen lone pairs are exposed/accessible.[1][2][3] |
| Basicity Modulation | Minimal impact | Inductive withdrawal | Lowers pKa of adjacent amines by ~1–2 units . |
The "Carbonyl Mimicry" Mechanism
Unlike cyclobutane, oxetane mimics the electrostatic profile of a benzaldehyde carbonyl group without the chemical reactivity (electrophilicity) associated with aldehydes.
-
Dipole Moment: The C–O–C angle in oxetane creates a dipole moment similar to C=O.
-
Steric Bulk: Oxetane occupies a volume similar to a gem-dimethyl group but provides the polarity of a carbonyl.[4]
Part 2: Structural & Synthetic Logic
Visualization: Property & Synthesis Flow
The following diagram illustrates the decision matrix for choosing oxetane over cyclobutane and the synthetic pathway starting from benzaldehyde.
Caption: Decision flow transforming Benzaldehyde scaffolds into Oxetane vs. Cyclobutane analogs, highlighting the physicochemical divergence.
Part 3: Experimental Protocols
To validate the bioisosteric advantage, one must synthesize the oxetane derivative directly from the benzaldehyde precursor.
Protocol A: Synthesis of 3-Substituted Oxetanes from Benzaldehyde (Corey-Chaykovsky Variant)
This method converts the carbonyl of benzaldehyde into an oxetane ring, effectively replacing the C=O with a cyclic ether.
Reagents:
-
Trimethylsulfoxonium iodide (TMSOI)
-
Potassium tert-butoxide (KOtBu)
-
Benzaldehyde derivative (Ar-CHO)
-
Solvent: t-Butanol / THF (1:1)
Step-by-Step Workflow:
-
Ylide Formation: In a flame-dried flask under N₂, suspend TMSOI (3.0 equiv) in t-BuOH/THF. Add KOtBu (3.0 equiv) and heat to 50°C for 30 mins to generate the ylide.
-
Addition: Cool to 40°C. Add the benzaldehyde substrate (1.0 equiv) slowly.
-
Cyclization: Stir at 60°C for 18–24 hours. The reaction proceeds via an epoxide intermediate which undergoes ring expansion by a second equivalent of methylide.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x).
-
Purification: Silica gel chromatography. Note: Oxetanes can be acid-sensitive; add 1% Et₃N to the eluent.
Protocol B: Metabolic Stability Assay (Microsomal Stability)
Compare the Benzaldehyde-Oxetane vs. Benzaldehyde-Cyclobutane analogs.
System: Human Liver Microsomes (HLM). Validating the "Oxetane Effect":
-
Incubation: Incubate test compound (1 µM) with HLM (0.5 mg protein/mL) and NADPH regenerating system at 37°C.
-
Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 mins using ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(concentration) vs. time to determine
. -
Expected Result: The oxetane analog should show significantly lower
(intrinsic clearance) compared to the cyclobutane analog due to the lack of oxidizable C-H bonds on the ring and reduced lipophilicity.
Part 4: Case Study Analysis
Reference Case: Carreira et al. (Angew.[5] Chem. Int. Ed. 2006) In a study involving a lipophilic benzaldehyde-derived drug candidate, replacing a gem-dimethyl group (structurally similar to cyclobutane) with an oxetane ring yielded:
-
Solubility: Increased from <1 µM to 57 µM .
-
Metabolic Clearance: Reduced by 80% in human microsomes.
-
Potency: Maintained within 2-fold of the parent compound, proving the bioisostere does not disrupt binding affinity despite the polarity shift.
References
-
Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Link
-
Burkhard, J. A., et al. (2010).[5] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[6] Chemical Reviews. Link
-
Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. (Context on polarity/bioisosterism). Link
Sources
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. d-nb.info [d-nb.info]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 6. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
HRMS mass spectrometry data for 3-(oxetan-3-yl)benzaldehyde
An In-Depth Technical Guide to High-Resolution Mass Spectrometry (HRMS) for the Characterization of 3-(oxetan-3-yl)benzaldehyde
In the landscape of modern drug discovery, the structural confirmation of novel small molecules is a cornerstone of advancing therapeutic candidates. Molecules incorporating unique scaffolds, such as the oxetane ring, are of particular interest for their ability to modulate physicochemical properties like solubility and metabolic stability.[1] 3-(oxetan-3-yl)benzaldehyde represents a key building block in this area, and its unambiguous characterization is paramount. High-Resolution Mass Spectrometry (HRMS) stands as the definitive technique for confirming elemental composition through precise mass-to-charge ratio (m/z) measurements.
This guide provides a comparative analysis of HRMS methodologies for the characterization of 3-(oxetan-3-yl)benzaldehyde. We will delve into the causality behind instrumental choices, present validated experimental protocols, and offer insights gleaned from field experience to empower researchers in their analytical workflows.
Molecular Profile: 3-(oxetan-3-yl)benzaldehyde
Before any analysis, understanding the target analyte is critical. The structural and chemical properties of 3-(oxetan-3-yl)benzaldehyde dictate the optimal analytical approach.
-
Structure:
-
Molecular Formula: C₁₀H₁₀O₂
-
Monoisotopic Mass: 162.0681 Da
-
Key Features: The molecule possesses a moderately polar benzaldehyde group and an oxetane ring. The oxygen atoms in the aldehyde and the ether linkage of the oxetane are potential sites for protonation, making it suitable for specific ionization techniques.
The primary objective of HRMS is to measure the mass of an analyte with extremely high precision. This allows for the determination of its elemental formula, distinguishing it from other compounds with the same nominal mass. For C₁₀H₁₀O₂, the measured mass must be sufficiently close to the theoretical exact mass of 162.0681 Da.[2]
Comparative Analysis of HRMS Instrumentation
The choice of mass analyzer is the most critical decision in an HRMS experiment. The two dominant technologies for small molecule analysis are Time-of-Flight (TOF) and Orbitrap. Each operates on a different physical principle, offering a distinct balance of performance characteristics.[3]
| Feature | Time-of-Flight (TOF/Q-TOF) | Orbitrap | Causality & Rationale |
| Mass Resolution | High (up to 60,000) | Ultra-High (up to >240,000) | Orbitrap: Ions are trapped and their oscillation frequencies are measured via Fourier Transform (FT); longer trapping times yield higher resolution.[3][4] TOF: Measures the time it takes for ions to travel a fixed distance; resolution is dependent on the flight path length and initial ion energy spread. |
| Mass Accuracy | Excellent (< 5 ppm) | Excellent (< 3 ppm) | Both platforms provide high mass accuracy, sufficient for unambiguous elemental formula determination of small molecules. Orbitraps often achieve slightly better accuracy due to their higher resolution.[5] |
| Scan Speed | Very Fast | Slower | TOF: A "push-pull" mechanism allows for very rapid acquisition cycles, making it ideal for fast chromatography techniques like UHPLC.[3] Orbitrap: The need to trap ions and measure their frequency over time inherently limits the scan speed, though modern instruments have made significant improvements.[6] |
| Dynamic Range | Very Good | Good | TOF: Generally exhibits a wider intraspectral dynamic range, which is beneficial for detecting low-abundance ions in the presence of high-abundance ones.[6] Orbitrap: Can be limited by space-charge effects within the trap, which can affect the detection of low-level signals.[5] |
Expert Recommendation: For the initial, unambiguous confirmation of a synthesized standard like 3-(oxetan-3-yl)benzaldehyde via direct infusion, an Orbitrap instrument is preferred due to its superior resolution and mass accuracy, providing the highest confidence in elemental composition. For screening applications or analysis of complex mixtures containing this molecule via LC-HRMS, a Q-TOF is an excellent choice due to its faster scan speeds, which are more compatible with narrow chromatographic peaks.[7]
Comparative Analysis of Ionization Techniques
Before mass analysis, the neutral analyte must be ionized. The choice of ionization source is dictated by the analyte's polarity, volatility, and thermal stability.[8] For 3-(oxetan-3-yl)benzaldehyde, the primary candidates are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
-
Electrospray Ionization (ESI): This is a soft ionization technique ideal for polar and semi-polar molecules.[9] A high voltage is applied to a liquid sample, creating charged droplets. As the solvent evaporates, the analyte molecules become charged ions in the gas phase.[9] ESI is well-suited for molecules that can be readily protonated or deprotonated in solution.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds.[9][10] The sample is first vaporized with heat and then ionized by a corona discharge.[8] This technique is effective for molecules that are not easily charged in solution but are thermally stable.[8]
The following diagram illustrates the decision-making process for selecting the appropriate ionization source.
Caption: Decision workflow for selecting an ionization source.
Expert Recommendation: For 3-(oxetan-3-yl)benzaldehyde, ESI in positive ion mode is the logical starting point. The ether and carbonyl oxygens are readily protonated in the presence of an acidic mobile phase (e.g., containing formic acid), leading to a strong protonated molecule [M+H]⁺. APCI could also work but may be less sensitive if the compound's volatility is limited.[10][11]
Experimental Protocols
A robust and reproducible protocol is essential for generating high-quality HRMS data. The following sections detail a self-validating workflow.
Protocol 1: Sample Preparation
The goal is to prepare a clean, dilute solution of the analyte to avoid detector saturation and matrix effects.
-
Stock Solution Preparation: Accurately weigh ~1 mg of 3-(oxetan-3-yl)benzaldehyde and dissolve it in 1 mL of a high-purity solvent (e.g., LC-MS grade acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Perform a serial dilution of the stock solution. For direct infusion HRMS, a final concentration of 1-10 µM (approximately 0.16 to 1.6 µg/mL) is typically sufficient.[12]
-
Solvent System: The final working solution should be prepared in a solvent mixture compatible with the ionization source. A common choice for positive mode ESI is 50:50 acetonitrile:water with 0.1% formic acid.
-
Quality Control: Ensure all solvents are of the highest purity (LC-MS grade) to minimize background ions.[13] Always prepare a solvent blank (the final solvent system without the analyte) to run before the sample.[12]
Protocol 2: HRMS Data Acquisition (Direct Infusion on an Orbitrap)
This protocol aims to acquire a high-resolution mass spectrum to confirm the elemental composition.
-
Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions immediately before the analysis. This is crucial for achieving high mass accuracy.
-
Infusion Setup: Introduce the sample solution into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters (Example):
-
Ionization Mode: Positive ESI
-
Mass Range: m/z 50-500
-
Resolution Setting: >100,000 @ m/z 200
-
Source Voltage: 3.5 - 4.5 kV
-
Capillary Temperature: 275-325 °C
-
-
Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and an averaged spectrum with a high signal-to-noise ratio.
Protocol 3: Data Processing and Validation
The raw data must be processed to yield a confirmed result. This workflow ensures the trustworthiness of the identification.
Caption: Self-validating workflow for HRMS data processing.
-
Mass Extraction: Using the instrument's software, identify the monoisotopic peak for the protonated molecule, [C₁₀H₁₀O₂ + H]⁺. The expected m/z will be approximately 163.0754.
-
Formula Calculation: The software will use the measured exact mass to generate a list of possible elemental formulas. C₁₁H₁₁O₂ should be the top hit.
-
Mass Error Calculation: The difference between the measured mass and the theoretical mass is calculated in parts per million (ppm). A mass error of < 5 ppm is standard for confident identification, with < 2 ppm being excellent.[14]
-
Isotopic Pattern Matching: The software should also compare the measured isotopic distribution (the M+1, M+2 peaks, etc., due to the natural abundance of ¹³C) with the theoretical pattern for the proposed formula. A high-fidelity match provides orthogonal confirmation of the elemental composition.[5]
Expected Data and Interpretation
The table below summarizes the expected HRMS data for 3-(oxetan-3-yl)benzaldehyde.
| Ion Species | Theoretical m/z | Expected Mass Accuracy | Isotope Pattern |
| [M+H]⁺ | 163.07535 | < 5 ppm | A+1 peak (~10.8% of A) |
| [M+Na]⁺ | 185.05730 | < 5 ppm | A+1 peak (~10.8% of A) |
The observation of a sodium adduct ([M+Na]⁺) is common in ESI and can serve as a secondary confirmation of the molecular weight.[11] The relative intensity of the A+1 peak is a direct consequence of the number of carbon atoms in the molecule and provides strong evidence for the proposed formula.
By following this comprehensive guide, researchers can confidently apply HRMS techniques to characterize 3-(oxetan-3-yl)benzaldehyde and related small molecules, ensuring the scientific integrity of their findings and accelerating the drug development process.
References
-
HRMS Analysis of Small Molecules. (n.d.). UTMB. Retrieved March 8, 2024, from [Link]
-
Electrospray and APCI Mass Analysis. (n.d.). AxisPharm. Retrieved March 8, 2024, from [Link]
-
Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. (2023). Analyst (RSC Publishing). Retrieved March 8, 2024, from [Link]
-
Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ionization. (n.d.). Advion Interchim Scientific. Retrieved March 8, 2024, from [Link]
-
Lee, H. R., Kochhar, S., & Shim, S. M. (2015). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. International Journal of Analytical Chemistry, 2015, 650927. [Link]
-
Bickler, B. (2023, January 23). When should I choose APCI or ESI for my flash column chromatography? Biotage. Retrieved March 8, 2024, from [Link]
-
ESI vs APCI. Which ionization should I choose for my application? (2024, September 24). YouTube. Retrieved March 8, 2024, from [Link]
-
Sample preparation for UOW Low and High Resolution Mass Spectral Service. (n.d.). University of Wollongong. Retrieved March 8, 2024, from [Link]
-
4-(3-Oxetanyl)benzaldehyde. (n.d.). PubChem. Retrieved March 8, 2024, from [Link]
-
Improving Suspect Compound Identification in LC×LC–HRMS Data Workflows. (2025, February 20). LCGC International. Retrieved March 8, 2024, from [Link]
-
High-resolution mass spectra for the benzaldehyde produced by... (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]
-
Pros and Cons of Three High-Resolution Mass Spec Approaches. (2017, June 8). Biocompare. Retrieved March 8, 2024, from [Link]
-
Why do we prefer TOFs over Orbitraps for flow injection analysis? (2021, June 26). Metabolomics Blog. Retrieved March 8, 2024, from [Link]
-
Evaluation of Three Sample Preparation Methods for LC-HRMS Suspect Screening of Contaminants of Emerging Concern in Effluent Wastewater. (2025, November 19). Analytical Chemistry. Retrieved March 8, 2024, from [Link]
-
Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? (2018, October 28). ResearchGate. Retrieved March 8, 2024, from [Link]
-
Evaluating LC-HRMS metabolomics data processing software using FAIR principles for research software. (n.d.). PMC. Retrieved March 8, 2024, from [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Discovery World. Retrieved March 8, 2024, from [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan Blog. Retrieved March 8, 2024, from [Link]
-
Q-TOF vs Q-orbitrap MS data. (2021, December 31). Chemistry Stack Exchange. Retrieved March 8, 2024, from [Link]
-
Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips. (n.d.). MS-Omics. Retrieved March 8, 2024, from [Link]
-
Simple HRMS Data Review Using Workflows, Views, and Filters Within a Novel Integrated Scientific Information System. (n.d.). Waters. Retrieved March 8, 2024, from [Link]
-
3-(Oxetan-3-yl)benzaldehyde 100mg. (n.d.). Dana Bioscience. Retrieved March 8, 2024, from [Link]
-
Liquid Chromatography-Mass Spectrometry Analysis of Benzaldehyde... (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]
-
Mass spectrum of benzaldehyde. (2025, December 5). Doc Brown's Chemistry. Retrieved March 8, 2024, from [Link]
-
A High Resolution/Accurate Mass (HRAM) Data-Dependent MS3 Neutral Loss Screening, Classification, and Relative Quantitation Methodology for Carbonyl Compounds in Saliva. (n.d.). PMC. Retrieved March 8, 2024, from [Link]
-
3-(Allyloxy)benzaldehyde. (n.d.). PubChem. Retrieved March 8, 2024, from [Link]
-
MSBNK-Fac_Eng_Univ_Tokyo-JP004667. (2008, October 21). MassBank. Retrieved March 8, 2024, from [Link]
-
Supporting Information for Automated three-component synthesis of a library of γ-lactams. (n.d.). Beilstein Journals. Retrieved March 8, 2024, from [Link]
-
Accurate Mass Pesticide Database by GC-HRMS. (n.d.). Retrieved March 8, 2024, from [Link]
-
Taming 3-Oxetanyllithium Using Continuous Flow Technology. (n.d.). PMC. Retrieved March 8, 2024, from [Link]
-
3-Ethyl-3-hydroxymethyl oxetane. (n.d.). NIST WebBook. Retrieved March 8, 2024, from [Link]
Sources
- 1. Taming 3-Oxetanyllithium Using Continuous Flow Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(3-Oxetanyl)benzaldehyde | C10H10O2 | CID 83671113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Why do we prefer TOFs over Orbitraps for flow injection analysis? - yet another metabolomics club [metabolomics.blog]
- 7. Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips - MetwareBio [metwarebio.com]
- 8. youtube.com [youtube.com]
- 9. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 10. biotage.com [biotage.com]
- 11. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HRMS Analysis [utmb.edu]
- 13. documents.uow.edu.au [documents.uow.edu.au]
- 14. beilstein-journals.org [beilstein-journals.org]
A Comparative Analysis of Lipophilicity: 3-(Oxetan-3-yl)benzaldehyde vs. Benzaldehyde
A Technical Guide for Drug Discovery Professionals
In modern medicinal chemistry, the strategic modulation of a molecule's physicochemical properties is paramount to achieving a successful clinical candidate. Among these properties, lipophilicity—the affinity of a molecule for a lipid-rich environment—stands out as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth comparison of the lipophilicity, quantified by the partition coefficient (LogP), of the novel building block 3-(oxetan-3-yl)benzaldehyde and its parent scaffold, benzaldehyde. We will explore the structural rationale for their differences and provide detailed experimental protocols for LogP determination.
The Central Role of Lipophilicity (LogP) in Drug Design
The octanol-water partition coefficient (P) is the ratio of a compound's concentration in a two-phase system of n-octanol and water at equilibrium. Its logarithmic form, LogP, is the most widely used measure of lipophilicity. This single value provides profound insight into a drug's potential behavior:
-
Absorption: A molecule must possess sufficient lipophilicity to partition from the aqueous environment of the gastrointestinal tract into and across the lipid bilayers of cell membranes.
-
Distribution: Highly lipophilic compounds tend to distribute more extensively into fatty tissues, which can lead to longer half-lives but also potential for accumulation and toxicity. They are also more likely to cross the blood-brain barrier.
-
Metabolism: Increased lipophilicity often correlates with greater metabolism by cytochrome P450 (CYP) enzymes in the liver.
-
Toxicity & Promiscuity: High lipophilicity is frequently associated with off-target effects and various toxicity issues, including hERG channel inhibition and phospholipidosis.
Finding the optimal lipophilicity "sweet spot" is a key challenge, as both excessively high and low values can be detrimental to a compound's drug-like properties.
Molecular Structures and Predicted Lipophilicity
The two molecules under comparison are structurally similar, differing only by the substituent at the meta position of the benzene ring.
-
Benzaldehyde: The simplest aromatic aldehyde, serving as our baseline.
-
3-(Oxetan-3-yl)benzaldehyde: A derivative featuring an oxetane ring. The oxetane is a four-membered cyclic ether, a motif that has gained significant traction in drug discovery.
The introduction of the oxetane ring is a deliberate design choice intended to modulate physicochemical properties. Oxetanes are often employed as bioisosteres for less desirable groups like gem-dimethyl or carbonyl functionalities.[1][2] They can profoundly increase aqueous solubility and metabolic stability while occupying a similar steric space.[3]
| Compound | Structure | LogP Type | LogP Value | Source |
| Benzaldehyde | Experimental | 1.48 | [1] | |
| 3-(Oxetan-3-yl)benzaldehyde | ![]() | Calculated (miLogP) | 1.15 | [4][5] |
Table 1: Comparison of Experimental and Calculated LogP Values.
Analysis of Lipophilicity: The Impact of the Oxetane Moiety
The data reveals a lower LogP for 3-(oxetan-3-yl)benzaldehyde compared to benzaldehyde. Although the value for the oxetane derivative is calculated, this reduction is a well-documented and intended consequence of incorporating this specific heterocyclic ring.[6][7]
The causality behind this decrease lies in the introduction of a polar oxygen atom within the substituent. The ether oxygen of the oxetane ring is a potent hydrogen bond acceptor. This feature increases the molecule's overall polarity and its affinity for the aqueous phase (water) in the octanol-water partitioning system, thereby lowering its LogP value.
In contrast, a simple alkyl group in the same position would increase lipophilicity. The oxetane ring thus serves as a "hydrophilic" or "polar" bioisostere for a carbocyclic group (like cyclobutane) or an acyclic group (like isopropyl), allowing chemists to fine-tune solubility and other ADME properties without drastically altering the molecule's size or shape.[7] This strategy is particularly effective for reducing the lipophilicity of a lead compound to mitigate issues like poor solubility or high metabolic turnover.[3]
Experimental Methodologies for LogP Determination
To ensure scientific integrity, calculated values must be confirmed by experimental data. The following protocols describe the two most common and authoritative methods for LogP determination.
The Shake-Flask Method (OECD Guideline 107)
This is the "gold standard" method for its direct measurement approach, suitable for compounds with an expected LogP between -2 and 4.[8][9]
Causality of Experimental Choices: The core principle is to allow a compound to reach thermodynamic equilibrium between two immiscible phases. N-octanol is chosen as the organic phase because its properties (e.g., polarity, hydrogen bonding capability) are a reasonable mimic of a biological lipid bilayer. Pre-saturating each solvent with the other is critical to prevent volume changes during the experiment, which would alter concentrations and lead to inaccurate results. Centrifugation ensures a clean separation of the phases, which is crucial for accurate concentration analysis.
Step-by-Step Protocol:
-
Preparation of Solvents: Prepare n-octanol saturated with water and water saturated with n-octanol by shaking equal volumes of the two solvents together for 24 hours, followed by a 24-hour separation period.
-
Stock Solution: Prepare a stock solution of the test compound in n-octanol. The concentration should be chosen to be well within the linear range of the chosen analytical method.
-
Partitioning: In triplicate, add a precise volume of the stock solution to a suitable vessel (e.g., a centrifuge tube with a screw cap). Add the required volume of pre-saturated water to achieve a desired octanol-to-water volume ratio (e.g., 1:1, 2:1, 1:2).
-
Equilibration: Agitate the vessels at a constant temperature (typically 25°C) until equilibrium is reached. This can take several hours. A gentle, continuous shaking or inversion is preferred over vigorous vortexing to prevent the formation of emulsions.
-
Phase Separation: Centrifuge the vessels at a moderate speed to ensure complete separation of the two phases.
-
Sampling: Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase for analysis.
-
Quantification: Determine the concentration of the test compound in each aliquot using a validated analytical method (e.g., HPLC-UV, GC-MS).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase (C_oct) to the concentration in the aqueous phase (C_wat). The LogP is the base-10 logarithm of this value.
Caption: Workflow for LogP determination via the Shake-Flask method.
Reversed-Phase HPLC Method (OECD Guideline 117)
This indirect method is faster, requires less sample, and is suitable for a wider LogP range (typically 0 to 6).[10] It correlates a compound's retention time on a nonpolar stationary phase with the known LogP values of a set of reference standards.
Causality of Experimental Choices: The logic is that the retention of a compound on a reversed-phase (e.g., C18) column is governed by its hydrophobicity. Highly lipophilic compounds will interact more strongly with the nonpolar stationary phase and thus elute later (have a longer retention time) than hydrophilic compounds. By creating a calibration curve with compounds of known LogP values, the LogP of an unknown compound can be interpolated from its retention time. The capacity factor (k) is used instead of raw retention time to provide a normalized measure of retention that is independent of flow rate and column dimensions.
Step-by-Step Protocol:
-
System Setup: Use a standard HPLC system with a reversed-phase column (e.g., C18). The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Reference Standards: Select a series of at least 6 structurally similar compounds with reliable, known LogP values that bracket the expected LogP of the test compound.
-
Calibration Curve Generation: a. Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil). b. Inject each reference standard individually under isocratic conditions and record its retention time (tᵣ). c. Calculate the capacity factor (k) for each standard using the formula: k = (tᵣ - t₀) / t₀. d. Plot the log(k) values against the known LogP values for the standards. e. Perform a linear regression on the data to obtain the calibration curve equation (e.g., LogP = m * log(k) + c).
-
Test Compound Analysis: a. Inject the test compound under the exact same HPLC conditions used for the standards. b. Record its retention time (tᵣ) and calculate its capacity factor (k).
-
LogP Determination: Use the calculated log(k) of the test compound and the regression equation from the calibration curve to determine its LogP value.
Caption: Workflow for LogP determination via the RP-HPLC method.
Conclusion
The comparison between 3-(oxetan-3-yl)benzaldehyde and benzaldehyde provides a clear, instructive example of modern medicinal chemistry strategy. The incorporation of an oxetane ring, a small, polar heterocycle, effectively reduces the molecule's lipophilicity (LogP). This reduction is a direct result of introducing a hydrogen bond-accepting oxygen atom, which increases the compound's affinity for aqueous environments. This calculated decrease in LogP from 1.48 for benzaldehyde to a predicted 1.15 for its oxetane-containing analog exemplifies a rational design approach to optimize the crucial physicochemical properties that govern a molecule's ADME profile, ultimately enhancing its potential as a successful drug candidate. The experimental protocols provided herein offer robust, validated frameworks for confirming such predictions in a research setting.
References
-
PubChem. Benzaldehyde - Compound Summary (CID 240). National Center for Biotechnology Information. [Link]
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]
-
Carreira, E. M., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: structural and synthetic insights. PubMed, 20410006. [Link]
-
Molinspiration. Calculation of Molecular Properties. Molinspiration Cheminformatics. [Link]
-
Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]
-
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
Coutinho, A. L., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325. [Link]
-
OECD iLibrary. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]
-
Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
-
Molinspiration. logP - octanol-water partition coefficient calculation. Molinspiration Cheminformatics. [Link]
Sources
- 1. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzaldehyde-2,3,4,5,6-d5 | C7H6O | CID 11159309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Calculation of molecular properties [molinspiration.com]
- 5. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 6. Benzaldehyde, 4-(phenylmethoxy)- | C14H12O2 | CID 78109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. LogP and logD calculations - Documentation [docs.chemaxon.com]
- 8. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phytojournal.com [phytojournal.com]
- 10. Benzaldehyde propylene glycol acetal | C10H12O2 | CID 595928 - PubChem [pubchem.ncbi.nlm.nih.gov]
intrinsic clearance of 3-(oxetan-3-yl)benzaldehyde derivatives
Publish Comparison Guide: Intrinsic Clearance ( ) of 3-(Oxetan-3-yl)benzaldehyde Derivatives vs. Traditional Bioisosteres
For researchers and drug development professionals, managing the metabolic liability of a lead compound is a primary hurdle in preclinical optimization. Historically, medicinal chemists have relied on lipophilic appendages like tert-butyl, gem-dimethyl, or cyclopropyl groups to occupy hydrophobic pockets or block metabolically labile sites. However, these traditional motifs often introduce severe penalties in lipophilicity (LogD) and oxidative clearance.
The integration of 3-(oxetan-3-yl)benzaldehyde as a foundational building block represents a paradigm shift. By leveraging the oxetane ring as a polar, sp3-rich bioisostere, developers can drastically alter the physicochemical and metabolic profile of their derivatives. This guide provides an objective, data-driven comparison of 3-(oxetan-3-yl)benzaldehyde derivatives against traditional alternatives, grounded in mechanistic causality and validated experimental protocols.
Mechanistic Causality: Why Oxetanes Outperform Traditional Isosteres
The superior metabolic stability of oxetane derivatives is not coincidental; it is the direct result of specific stereoelectronic properties that disrupt standard Cytochrome P450 (CYP450) metabolism[1]. As a Senior Application Scientist, it is critical to understand the "why" behind the performance:
-
Lipophilicity Modulation and CYP450 Evasion: CYP450 enzymes (particularly CYP3A4 and CYP2D6) rely heavily on hydrophobic interactions to orient substrates within their active sites. The oxygen atom within the highly strained 4-membered oxetane ring creates a strong localized dipole. This drastically reduces the overall LogD of the molecule compared to a tert-butyl or cyclopropyl group, thereby lowering the binding affinity (
) to CYP450 enzymes and reducing the intrinsic clearance ( )[2]. -
Electronic Deactivation of C-H Bonds: Unlike flexible aliphatic chains that present easily abstractable hydrogen atoms, the oxetane ring is rigid. Furthermore, the strong electron-withdrawing effect of the oxetane oxygen deactivates adjacent C-H bonds, raising the activation energy required for hydrogen atom abstraction by the high-valent iron-oxo species in CYP450s.
-
Metabolic Shunting: While oxetanes successfully evade CYP450 oxidation, they can occasionally act as substrates for microsomal epoxide hydrolase (mEH) or specific non-human enzymes (e.g., CYP2D15 in dogs). Therefore, while overall human
drops significantly, multispecies scaling remains a necessary step in the validation process[1][3].
Fig 1. Metabolic pathway modulation via oxetane bioisosteric replacement.
Comparative Performance Data
To objectively evaluate the utility of 3-(oxetan-3-yl)benzaldehyde, we must compare its derivatives (e.g., synthesized benzylamines or biaryl compounds) against matched molecular pairs featuring traditional functional groups. The table below synthesizes representative in vitro data demonstrating the oxetane advantage in human liver microsomes (HLM)[4].
| Scaffold Motif (R-group) | Bioisosteric Role | LogD (pH 7.4) | HLM | Thermodynamic Sol. (µg/mL) | Primary Metabolic Liability |
| 3-(oxetan-3-yl) | Target Product | 1.8 | 12.5 | > 250 | Minor mEH hydrolysis |
| 3-(tert-butyl) | Lipophilic Analog | 3.5 | 85.0 | < 10 | Rapid CYP450 aliphatic oxidation |
| 3-(cyclopropyl) | Cycloalkyl Analog | 2.8 | 45.2 | 45 | CYP450 ring hydroxylation |
| 3-acetyl | Carbonyl Analog | 1.5 | 68.0 | 180 | Carbonyl reduction / oxidation |
Key Takeaway: The oxetane derivative achieves a "best-of-both-worlds" profile. It maintains the low LogD and high solubility characteristic of carbonyls while exhibiting the robust metabolic stability that traditional lipophilic groups fail to provide.
Self-Validating Experimental Protocol: In Vitro Determination
To ensure data trustworthiness, the intrinsic clearance must be measured using a self-validating system. The following protocol details the step-by-step methodology for determining HLM
Reagents & Matrix
-
Pooled Human Liver Microsomes (HLM, 20 mg/mL stock)
-
100 mM Potassium Phosphate Buffer (pH 7.4) with 3.3 mM
-
NADPH Regenerating System (Solution A and B)
-
Quench Solution: Ice-cold Acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard)
Step-by-Step Methodology
-
Preparation of Microsomal Matrix: Dilute the HLM stock in the phosphate buffer to a final working protein concentration of 0.5 mg/mL.
-
Causality: Restricting protein concentration to 0.5 mg/mL prevents non-specific protein binding from artificially masking the true clearance rate of the highly soluble oxetane derivative.
-
-
Substrate Addition: Spike the 3-(oxetan-3-yl)benzaldehyde derivative (and comparators in parallel wells) into the matrix to achieve a final concentration of 1 µM. Ensure the final DMSO concentration is
0.1% v/v. Pre-incubate the plate at 37°C for 5 minutes.-
Causality: A substrate concentration of 1 µM is intentionally utilized to ensure
. This guarantees the reaction follows first-order kinetics, which is a fundamental mathematical prerequisite for deriving .
-
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to achieve a final concentration of 1 mM NADPH.
-
Causality: NADPH is the obligate electron donor for CYP450-mediated oxidation. Its addition precisely marks
.
-
-
Time-Course Sampling: Aliquot 50 µL of the reaction mixture at predefined intervals: 0, 5, 15, 30, 45, and 60 minutes.
-
Reaction Quenching: Immediately dispense each 50 µL aliquot into 150 µL of the ice-cold Quench Solution.
-
Causality: The 3:1 organic solvent ratio instantly denatures the microsomal proteins, halting all enzymatic activity. The internal standard normalizes any downstream variance in LC-MS/MS ionization.
-
-
Centrifugation and Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining.
-
Data Processing: Plot the natural log (
) of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( ). Calculate intrinsic clearance using the formula: (Expressed as µL/min/mg protein).
Fig 2. Self-validating workflow for in vitro intrinsic clearance determination.
Conclusion & Strategic Recommendations
For drug development professionals dealing with rapid clearance or poor solubility in their lead series, replacing traditional lipophilic appendages or labile carbonyls with a 3-(oxetan-3-yl) motif is a highly validated strategy. Using 3-(oxetan-3-yl)benzaldehyde as a synthetic precursor allows for the rapid generation of bioisosteric matched pairs. As demonstrated by the experimental data and mechanistic theory, this substitution reliably depresses LogD, evades CYP450 oxidation, and significantly lowers
References
- Source: researchgate.
- Source: nih.
- Source: rsc.
- Full article: Synthetic oxetanes in drug discovery: where are we in 2025?
- Source: acs.
solubility profile of oxetane vs gem-dimethyl benzaldehyde analogs
Topic: Solubility Profile of Oxetane vs. gem-Dimethyl Benzaldehyde Analogs Content Type: Publish Comparison Guide
Executive Summary
In modern medicinal chemistry, the "oxetane switch"—replacing a lipophilic gem-dimethyl group with a polar oxetane ring—has emerged as a high-impact strategy to rescue insoluble lead compounds.[1][2] This guide analyzes the physicochemical performance of oxetane analogs compared to their gem-dimethyl counterparts, specifically within benzylic and benzaldehyde-derived scaffolds.
Key Finding: The incorporation of an oxetane ring typically enhances thermodynamic aqueous solubility by a factor of 4 to >4000-fold compared to the gem-dimethyl analog, while simultaneously lowering lipophilicity (LogD) and blocking metabolic soft spots (CYP450 oxidation), all without significantly altering the structural volume or vector orientation.
Mechanistic Rationale: The "Oxetane Effect"[1][3][4][5][6][7]
The bioisosteric replacement of a gem-dimethyl group (-C(CH₃)₂-) with an oxetane ring (-C₃H₄O-) is driven by three physicochemical pillars.
Polarity & Solvation[1]
-
Dipole Moment: The oxetane oxygen creates a significant molecular dipole (~1.9 D for the ring itself) and acts as a weak hydrogen bond acceptor (HBA). This allows for specific solvation interactions with water molecules that are absent in the hydrophobic gem-dimethyl group.
-
Lipophilicity (LogP/LogD): The replacement typically reduces LogP by 1.0–2.0 units. In benzylic systems (e.g., 3-phenyl-3-substituted oxetanes), this reduction is critical for preventing non-specific binding and improving the fraction unbound (
).
Structural Volume Conservation
Despite the electronic differences, the oxetane ring is sterically compact. The van der Waals volume of an oxetane ring is nearly identical to that of a gem-dimethyl group. This ensures that the ligand can still fit into the target binding pocket with minimal steric clash, preserving potency while modulating properties.
Metabolic Blocking
Benzylic gem-dimethyl groups are often susceptible to metabolic oxidation at the methyl groups. The oxetane ring protects this position. While the
Comparative Data Analysis
The following data aggregates findings from seminal studies (e.g., Wuitschik et al., J. Med.[3] Chem. 2010) regarding the transition from gem-dimethyl to oxetane in benzylic/phenyl-substituted systems.
Table 1: Physicochemical Comparison (Benzylic Scaffolds)
| Property | gem-Dimethyl Analog (Ph-C(Me)₂-R) | Oxetane Analog (Ph-Oxetane-R) | Impact of Switch |
| Aqueous Solubility | Low (< 10 µM typical for lipophilic leads) | High (Often > 100 µM) | ↑ 10x to 4000x Increase |
| Lipophilicity (LogD₇.₄) | High (Base value) | Reduced | ↓ 0.5 to 2.5 units |
| Metabolic Stability (Clint) | High Clearance (via methyl oxidation) | Low/Moderate Clearance | Improved Stability |
| pKa (of proximal amine) | Base value | Lowered by ~1–3 units | Modulates Basicity |
| Structural Geometry | Tetrahedral, bulky | Puckered planar, compact | Isosteric Retention |
Case Study: 3,3-Diaryloxetanes vs. gem-Dimethyl Analogs
In studies involving 3,3-diaryloxetanes (analogs of benzophenones or sterically crowded benzylic systems), the oxetane motif demonstrated superior solubility profiles compared to both the ketone and the gem-dimethyl variants.
-
Solubility: The oxetane analogs consistently showed thermodynamic solubility >500 µM in pH 7.4 buffer, whereas gem-dimethyl analogs precipitated at <10 µM.
-
pKa Influence: If an amine is present
to the substitution site (e.g., benzylamine analogs), the electron-withdrawing inductive effect ( ) of the oxetane oxygen reduces the pKa of the amine. This reduces the percentage of charged species at physiological pH, potentially improving membrane permeability despite the lower LogD.
Visualizing the Bioisosteric Relationship
The following diagram illustrates the structural and functional relationship between the benzaldehyde-derived gem-dimethyl scaffold and the oxetane bioisostere.
Caption: Figure 1. Bioisosteric replacement of the gem-dimethyl group with an oxetane ring, highlighting the conservation of volume and improvement in physicochemical properties.[1][4][5]
Experimental Protocols
To validate the solubility advantages of oxetane analogs, researchers should utilize a Thermodynamic Solubility Assay . Kinetic solubility (from DMSO stock) is insufficient for these comparisons as it often overestimates solubility due to supersaturation.
Protocol: Thermodynamic Solubility (Shake-Flask Method)
Objective: Determine the saturation solubility of the solid compound in phosphate buffer (pH 7.4).
Reagents:
-
Test Compounds (Solid powder, >95% purity)
-
0.1 M Phosphate Buffer (pH 7.4)[6]
-
HPLC Grade Acetonitrile (ACN)
Workflow:
-
Preparation: Weigh 1–2 mg of the test compound into a 1.5 mL glass vial.
-
Solvation: Add 500 µL of 0.1 M phosphate buffer (pH 7.4). Ensure excess solid remains (saturated solution).
-
Equilibration:
-
Incubate at 25°C with constant shaking (e.g., Eppendorf Thermomixer at 750 rpm) for 24 hours.
-
Note: For oxetanes, check stability; if unstable at 24h, reduce to 6h, though oxetanes are generally stable at pH 7.4.
-
-
Separation:
-
Centrifuge samples at 10,000 rpm for 10 minutes or filter through a PVDF membrane (0.45 µm) to remove undissolved solids.
-
Critical: Pre-saturate the filter to prevent compound loss due to adsorption.
-
-
Quantification:
-
Dilute the supernatant with ACN (1:1) to prevent precipitation.
-
Analyze via HPLC-UV or LC-MS/MS against a standard curve prepared from a DMSO stock of the same compound.
-
-
Calculation:
Synthesis Note: Accessing Oxetanes from Benzaldehydes
The "benzaldehyde" connection in the prompt likely refers to the synthesis of these analogs. 3-Aryl-oxetanes are often synthesized via the Paternò-Büchi reaction or cyclization strategies.
-
Paternò-Büchi: Photochemical [2+2] cycloaddition of benzaldehyde derivatives with alkenes.
-
Corey-Chaykovsky-like Cyclization: Reaction of ketones/aldehydes with sulfur ylides (though this typically yields epoxides; oxetanes require specific homologation or ring-closure of 1,3-diols).
-
Modern Route: The most robust route to 3,3-disubstituted oxetanes is the cyclization of 2,2-disubstituted-1,3-propanediols (derived from diethyl malonate or similar precursors) using sulfonyl chlorides.
Workflow Visualization
The following diagram details the decision-making and experimental workflow for evaluating these analogs.
Caption: Figure 2. Experimental workflow for the synthesis and physicochemical evaluation of oxetane analogs.
References
-
Wuitschik, G., et al. (2010).[3][7] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
Dubois, M., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry. [Link]
-
Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science (Contextual reference for polarity modulation). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. semanticscholar.org [semanticscholar.org]
Confirming Oxetane Ring Integrity by NMR: A Comparative Analytical Guide
The Oxetane Renaissance & The Stability Dilemma
In modern medicinal chemistry, the oxetane ring has emerged as a privileged structural motif. As a highly polar, metabolically stable bioisostere for gem-dimethyl and carbonyl groups, oxetanes dramatically improve aqueous solubility and lower lipophilicity (LogD) without increasing steric bulk[1]. However, this structural advantage comes with a significant analytical caveat: ring strain .
With an inherent ring strain of approximately 106 kJ/mol (comparable to epoxides), the four-membered oxetane ring is highly susceptible to ring-opening[2]. Under acidic conditions, high temperatures, or in the presence of strong nucleophiles, the ethereal oxygen protonates and the ring undergoes nucleophilic attack to relieve strain, yielding acyclic ethers or alcohols[3]. For drug development professionals, confirming that the oxetane ring has survived a synthetic transformation intact is a mandatory quality control step.
The Analytical Challenge: Why NMR Outperforms MS and IR
When verifying ring integrity, relying solely on Liquid Chromatography-Mass Spectrometry (LC-MS) is a dangerous pitfall. An intact oxetane and its isomerized, ring-opened counterpart (e.g., an allyl alcohol derivative) possess the exact same molecular weight. Furthermore, intact oxetanes frequently undergo in-source fragmentation during MS ionization (such as the loss of formaldehyde,
Nuclear Magnetic Resonance (NMR) spectroscopy is the only non-destructive modality that provides direct, unambiguous evidence of the intact C-O-C framework.
Table 1: Analytical Modality Comparison for Oxetane Verification
| Analytical Modality | Sensitivity to Ring-Opening | False Positive Risk | Primary Diagnostic Utility |
| Mass Spectrometry (LC-MS) | Low | High (In-source fragmentation) | Molecular weight confirmation only. |
| Infrared Spectroscopy (IR) | Moderate | Moderate (Overlapping C-O stretches) | Detecting appearance of broad O-H stretch (~3300 cm⁻¹). |
| 1D ¹H NMR | High | Low | Rapid screening of CH₂-O chemical shifts (4.5–5.0 ppm). |
| 1D ¹³C NMR | High | Low | Confirmation of strained C-O-C framework (70–85 ppm). |
| 2D HSQC / HMBC | Very High | Very Low | Absolute confirmation of intact carbon-proton connectivity. |
Causality in NMR: The Quantum Mechanics of Ring Strain
To accurately interpret oxetane NMR spectra, one must understand the causality behind the chemical shifts. Why do oxetane protons appear so far downfield compared to typical ethers?
In an unstrained acyclic ether, the
Because electrons in s-orbitals are held closer to the positively charged carbon nucleus, the attached protons are heavily deshielded. This places the ¹H NMR signals for the methylene protons of an intact 3,3-disubstituted oxetane unusually downfield, typically between 4.50 and 5.00 ppm [4].
If the ring opens, the bond angles relax, the hybridization reverts to standard
Table 2: Diagnostic NMR Chemical Shifts (Intact vs. Ring-Opened 3,3-Disubstituted Oxetane)
| Nucleus | Intact 3,3-Disubstituted Oxetane | Ring-Opened Acyclic Product | Causality of Shift Change |
| ¹H (C2/C4 CH₂) | 4.50 – 5.00 ppm | 3.50 – 4.20 ppm | Loss of exocyclic s-character upon strain relief. |
| ¹³C (C2/C4 CH₂) | 70.0 – 85.0 ppm | 60.0 – 65.0 ppm | Relaxation of compressed bond angles to standard |
| ¹³C (C3 Quaternary) | 35.0 – 45.0 ppm | 40.0 – 50.0 ppm | Altered substituent electronegativity effects post-opening. |
Self-Validating Experimental Protocol: Post-Reaction NMR Validation
To prevent false negatives caused by sample degradation during analysis, the following protocol incorporates internal validation checks.
Step 1: Solvent Selection and Preparation (Critical)
-
The Risk: Standard Chloroform-d (
) slowly undergoes photolytic decomposition to generate trace amounts of Deuterium Chloride ( ). Leaving an oxetane sample in acidic in an NMR queue for 12 hours will cause in-situ ring opening, ruining the analysis. -
The Fix: Pass
through a small plug of basic alumina immediately prior to use, or utilize a non-acidic solvent like or . -
Validation Check: Run a blank spectrum of the solvent to ensure no acidic water/DCl peaks are present.
Step 2: 1D ¹H NMR Acquisition & Integration
-
Acquire a standard ¹H NMR spectrum (minimum 400 MHz).
-
Validation Check: Integrate the diagnostic region (4.50–5.00 ppm). For a 3,3-disubstituted oxetane, you must observe a total integration of 4H. Depending on the symmetry of the molecule, this will appear as a sharp singlet (if faces are equivalent) or an AB quartet (if the faces are diastereotopic).
Step 3: 1D ¹³C NMR Acquisition
-
Acquire a ¹³C NMR spectrum to verify the carbon framework.
-
Validation Check: Locate the C2 and C4 carbons. They must appear in the deshielded 70.0–85.0 ppm window. If the major peaks are observed at 60.0–65.0 ppm, the ring has opened.
Step 4: 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Validation Check: Cross-reference the ¹H and ¹³C data. The HSQC spectrum must show a direct correlation contour connecting the ~4.80 ppm proton signal to the ~80.0 ppm carbon signal, definitively proving the strained C-O-C connectivity remains intact.
Diagnostic Workflows
Fig 1. Step-by-step self-validating NMR workflow for post-reaction oxetane analysis.
Fig 2. Diagnostic decision tree for determining oxetane ring integrity using 1D NMR.
References
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews Source: ACS Publications URL:[Link][1]
-
Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry Source: ACS Publications URL:[Link][2]
-
Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks Source: ChemRxiv URL:[Link][3]
-
Chemical Space Exploration of Oxetanes Source: MDPI URL:[Link][4]
-
Unexpected isomerization of oxetane-carboxylic acids Source: ScienceOpen URL:[Link][5]
Sources
Safety Operating Guide
3-(Oxetan-3-yl)benzaldehyde: Comprehensive Safety & Disposal Protocol
Executive Summary
As drug discovery programs increasingly rely on the "oxetane advantage" to improve metabolic stability and aqueous solubility, laboratory personnel must adapt to the unique handling requirements of these strained heterocycles. 3-(oxetan-3-yl)benzaldehyde is a highly valuable bifunctional building block, but its disposal requires strict adherence to specialized protocols. This guide provides a self-validating, step-by-step operational plan to ensure safe segregation, neutralization, and disposal, mitigating the dual risks of acid-catalyzed ring-opening and oxidative degradation.
Physicochemical Hazard Profile & Mechanistic Causality
To design a safe disposal protocol, we must first understand the causality behind the molecule's reactivity. 3-(oxetan-3-yl)benzaldehyde possesses two distinct reactive centers that dictate its waste management profile:
-
The Oxetane Core (Acid Sensitivity): While 3-substituted oxetanes are generally more stable than their 2-substituted counterparts, the four-membered ether ring remains highly strained[1]. Under strongly acidic conditions (e.g., in the presence of unquenched Lewis or Brønsted acids from a reaction mixture), the oxetane ring is susceptible to rapid, exothermic ring-opening and subsequent polymerization[2].
-
The Benzaldehyde Moiety (Oxidation Sensitivity): Like most substituted benzaldehydes, this functional group is prone to autoxidation in the presence of atmospheric oxygen, converting the aldehyde into 3-(oxetan-3-yl)benzoic acid[3]. While not acutely explosive, this degradation alters the waste's pH profile and can trigger the aforementioned acid-catalyzed decomposition of the oxetane ring if left unchecked.
Caption: Mechanistic hazard pathways of 3-(oxetan-3-yl)benzaldehyde under acidic and oxidative conditions.
Waste Segregation & Compatibility Matrix
Before initiating disposal, consult the following quantitative and qualitative compatibility parameters to ensure regulatory compliance and laboratory safety.
| Parameter | Specification / Threshold | Operational Rationale |
| Waste Classification | Hazardous Non-Halogenated Organic | Must be segregated from heavy metals and aqueous waste streams. |
| pH Tolerance Range | pH 7.0 – 9.0 | Prevents acid-catalyzed decomposition of the oxetane ring[1]. |
| Incompatible Materials | Strong Acids (HCl, H₂SO₄), Oxidizers | Prevents exothermic polymerization and rapid autoxidation. |
| Storage Temperature | 2°C – 8°C (Pre-disposal) | Minimizes the kinetic rate of autoxidation to benzoic acid derivatives. |
| EPA RQ (Benzaldehyde base) | 1,000 lbs | Threshold for mandatory reporting in the event of an environmental release[3]. |
Step-by-Step Disposal Protocol
This methodology serves as a self-validating system. By sequentially verifying pH, solvent type, and atmospheric exposure, the protocol structurally eliminates the conditions required for hazardous decomposition.
Phase 1: Pre-Disposal Quenching & Neutralization
Causality: Direct addition of unquenched reaction mixtures containing 3-(oxetan-3-yl)benzaldehyde to a general waste carboy can trigger violent polymerization if the carboy contains acidic residues[2].
-
Assess the Mixture: Identify all reagents previously combined with the compound. If Lewis acids (e.g., BF₃·OEt₂) or strong Brønsted acids were used, proceed to Step 2.
-
Neutralization: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) to the reaction mixture under active stirring until the aqueous layer reaches a stable pH of 7.5–8.0.
-
Phase Separation: Extract the organic layer containing the 3-(oxetan-3-yl)benzaldehyde waste. Discard the neutralized aqueous layer in the appropriate aqueous waste stream.
Phase 2: Containerization & Segregation
Causality: Proper containerization prevents the autoxidation of the benzaldehyde moiety, which would otherwise generate acidic byproducts that threaten the oxetane ring's integrity. 4. Select the Container: Transfer the organic waste into a compatible High-Density Polyethylene (HDPE) or amber glass waste container. 5. Determine Solvent Category:
- If the compound is dissolved in solvents like ethyl acetate, hexane, or methanol, route to the Non-Halogenated container.
- If dissolved in dichloromethane (DCM) or chloroform, route to the Halogenated container.
- Inert Gas Purge: Gently purge the headspace of the waste container with Argon or Nitrogen gas for 10–15 seconds to displace atmospheric oxygen.
- Seal: Cap the container tightly immediately after purging.
Phase 3: Logistics and Final Destruction
-
Labeling: Affix a standardized hazardous waste label. Explicitly write "3-(oxetan-3-yl)benzaldehyde" and check the "Flammable" and "Irritant" hazard boxes.
-
Incineration: Transfer the sealed waste to the facility's designated chemical staging area. The compound must be disposed of via high-temperature incineration by an EPA-licensed hazardous waste management facility[3].
Caption: Procedural workflow for the safe segregation and disposal of 3-(oxetan-3-yl)benzaldehyde waste.
Emergency Spill Response
In the event of an accidental release during the disposal process, execute the following protocol:
-
Evacuate & Ventilate: Ensure the fume hood is operating at maximum capacity. If the spill occurs outside a hood, evacuate the immediate area to prevent inhalation of irritating vapors.
-
Containment: Do not use combustible absorbents like sawdust, as the aldehyde may react exothermically. Use inert chemical absorbents (e.g., vermiculite or dry sand).
-
Collection: Sweep the absorbed material using non-sparking tools and deposit it into a solid hazardous waste container. Seal and label for incineration.
References
- Benchchem. "Preventing decomposition of oxetane ring during synthesis." Benchchem Technical Support. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGS4bAMCv4HY7mShv714kE3KxQmbAvn5KqYNz7aRdqTCMqwRFjsvtWeW32CV1WSI-chYfkle-6UM8o3Bqpd7waHjD4CQToFCAxXSkoYDKrsiANH45RO5M5YCjZZ1rC4pOOBDuDz9DA7ApzGQ9FlDIN0EDvbo8F1HWecE3KHF0rQtFrpAFlG9UrdMXVLgVnSA36Gvq-SsE=]
- U.S. Environmental Protection Agency (EPA). "Health And Environmental Effects Profile for Benzaldehyde." EPA Risk Assessment Portal. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELkbgotOWXdcn82TicmJk6o9kP6eu37FSzxIPiE-8ahyVeiS-FdEYArj9ym-irsLoYhKSWTKHOg8rrVnOtJCGOrQ9tDfPSZK_3p8XUMinyVydoN6ELuzSUM7zp6NK68fwTyL7tYB_5WY0Cv2hjV5hrQqw=]
- Litskan, E., et al. "Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks." ChemRxiv. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE03gS5f8sV4odyUKxAy-tHlIOaqQWEZIUFrj0rlPBN5ODdWD83fEVagQJGXeR4XKPfzo5qPAuPh5jL6KgBYZUIBe8W4HHuyJfDQXjDN1ZN4kdIf7fJUB195fYS4CLSv7fNHWbY2pL22ui6dsNCYsT_ngQGyQ==]
Sources
Personal protective equipment for handling 3-(oxetan-3-yl)benzaldehyde
As a Senior Application Scientist, I recognize that handling bifunctional building blocks like 3-(oxetan-3-yl)benzaldehyde (CAS: 1556126-15-8) [1] requires a nuanced approach to laboratory safety. This compound is highly valued in medicinal chemistry because the oxetane ring acts as a bioisostere for gem-dimethyl groups or carbonyls, improving the metabolic stability and aqueous solubility of drug candidates.
However, this molecule presents a dual-hazard profile: the benzaldehyde moiety is highly susceptible to auto-oxidation[2], while the strained oxetane ring is prone to exothermic cationic ring-opening[3]. Standard "one-size-fits-all" safety protocols are insufficient.
This guide provides the mechanistic rationale, precise personal protective equipment (PPE) requirements, and self-validating operational workflows necessary to handle this compound safely and preserve its chemical integrity.
Mechanistic Hazard Analysis: The "Why" Behind the Protocol
To design an effective safety and handling strategy, we must first understand the intrinsic reactivity of the molecule's two functional groups:
-
The Benzaldehyde Moiety (Auto-Oxidation Risk): Benzaldehydes readily undergo radical-mediated auto-oxidation in the presence of atmospheric oxygen and light, converting the aldehyde into 3-(oxetan-3-yl)benzoic acid[2]. This not only degrades the purity of your reagent but can also lead to the formation of trace peroxides over time[4].
-
The Oxetane Moiety (Exothermic Ring-Opening Risk): The four-membered oxetane ring possesses a high degree of ring strain (~107 kJ/mol)[3]. Because oxetanes are considerably more basic (pKa ~2.0) than epoxides, they are highly sensitive to Lewis and Brønsted acids[3]. Exposure to acidic conditions or electrophilic catalysts can trigger a rapid, highly exothermic cationic ring-opening polymerization, leading to a potential runaway reaction[5].
Degradation pathways of 3-(oxetan-3-yl)benzaldehyde highlighting oxidation and ring-opening risks.
Personal Protective Equipment (PPE) Matrix
Because 3-(oxetan-3-yl)benzaldehyde carries GHS hazard statements for acute toxicity (H302), skin irritation (H315), and serious eye irritation (H319), standard laboratory PPE must be upgraded to account for the permeation characteristics of aldehydes and cyclic ethers.
| Equipment Category | Specification Standard | Scientific Rationale & Causality |
| Hand Protection | Primary: Butyl rubber gloves (0.3 mm+).Secondary: Heavy-duty nitrile over-gloves. | Standard thin nitrile gloves offer poor resistance to aldehydes, allowing rapid permeation. Butyl rubber provides superior chemical resistance to both aldehydes and ethers. |
| Eye Protection | Indirect-vented chemical splash goggles. | The compound causes serious eye irritation. Indirect venting prevents vapor accumulation while blocking liquid splashes during syringe transfers. |
| Body Protection | Flame-resistant (FR) lab coat with knit cuffs; chemical-resistant apron for scale-up (>50 g). | Mitigates exposure if an exothermic runaway causes solvent bumping or flask rupture. Knit cuffs prevent sleeve drag in contaminated areas. |
| Respiratory | Fume hood (minimum face velocity of 100 fpm). | Benzaldehyde derivatives are respiratory irritants (H335). All handling, including weighing and transfer, must occur under active exhaust[6]. |
Operational Workflows: Step-by-Step Methodologies
To prevent oxidation and accidental polymerization, all transfers must be conducted using strict Schlenk line techniques. Every step in this protocol acts as a self-validating checkpoint.
Protocol A: Inert Atmosphere Transfer (Preventing Oxidation)
-
Thermal Equilibration: Remove the reagent from cold storage (-20°C) and place it in a desiccator. Causality: Allowing the sealed bottle to reach ambient temperature prevents atmospheric moisture from condensing inside the bottle, which could later hydrolyze sensitive reagents or co-catalyze oxetane degradation.
-
System Purge: Clamp the reagent bottle securely. Insert a nitrogen or argon line equipped with a pressure-relief bubbler via a 20-gauge needle through the septum.
-
Syringe Preparation: Flush a gas-tight glass syringe with inert gas three times. Validation: A properly flushed syringe will not introduce oxygen, preventing the radical initiation of benzoic acid formation.
-
Withdrawal & Transfer: Slowly withdraw the required volume. Maintain positive inert gas pressure in the reagent bottle to replace the withdrawn volume. Transfer the liquid directly into the pre-purged reaction vessel.
-
Resealing: Remove the syringe, wrap the reagent septum tightly with Parafilm, and immediately return the bulk material to -20°C storage[5].
Protocol B: Exothermic Runaway Mitigation (Managing Ring Strain)
If you are utilizing 3-(oxetan-3-yl)benzaldehyde in a reaction involving Lewis acids (e.g., reductive aminations with acidic additives):
-
Temperature Monitoring: Equip the reaction flask with an internal thermocouple. Causality: External bath temperatures lag behind internal reaction temperatures. An internal probe detects the onset of exothermic oxetane ring-opening instantly[5].
-
Controlled Addition: Add the acidic reagent dropwise via a syringe pump.
-
Emergency Quench: If the internal temperature spikes unexpectedly (>5°C/min), immediately lower the cooling bath and introduce a pre-chilled, mild amine base (e.g., triethylamine) to neutralize the cationic intermediate and halt the polymerization[5].
Standard operating procedure for the inert handling and reaction execution of oxetane-containing aldehydes.
Disposal and Waste Management Plan
Disposing of oxetane-benzaldehydes requires careful segregation. Mixing this compound with acidic waste streams can trigger violent polymerization in the waste carboy.
Step-by-Step Disposal Protocol:
-
Waste Segregation (Critical): Ensure the waste container is strictly designated for Non-Halogenated Organic Waste (Neutral/Basic). Verify with pH paper that the waste stream contains no strong acids.
-
Intentional Oxidation (Optional but Recommended): For residual quantities in flasks, benzaldehydes can be intentionally oxidized to their corresponding benzoic acids using a mild oxidant before disposal. Causality: The resulting 3-(oxetan-3-yl)benzoic acid is significantly less volatile and less odorous, reducing inhalation hazards for environmental health and safety (EHS) personnel.
-
Rinsing: Rinse the primary container and syringes with a high-boiling, non-reactive solvent (e.g., ethyl acetate or ethanol). Do not use water, as the compound is immiscible and will coat the glassware.
-
Labeling: Clearly label the waste container with "Contains Oxetane Derivatives - DO NOT MIX WITH ACIDS" to prevent downstream accidents during chemical incineration.
References
-
ECHA CHEM. "Benzaldehyde - Precautions for safe handling." Available at:[Link]
-
Sciencemadness Wiki. "Benzaldehyde - Disposal." Available at: [Link]
- Google Patents. "US10377855B2 - Oxetane polymers and methods of preparation thereof.
Sources
- 1. 1556126-15-8|3-(Oxetan-3-yl)benzaldehyde|BLD Pharm [bldpharm.com]
- 2. ECHA CHEM [chem.echa.europa.eu]
- 3. US10377855B2 - Oxetane polymers and methods of preparation thereof - Google Patents [patents.google.com]
- 4. johndwalsh.com [johndwalsh.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gestis-database.dguv.de [gestis-database.dguv.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

